QPX7728 methoxy acetoxy methy ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C14H14BFO7 |
|---|---|
Poids moléculaire |
324.07 g/mol |
Nom IUPAC |
(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate |
InChI |
InChI=1S/C14H14BFO7/c1-20-5-11(17)21-6-22-14(18)12-10(16)3-2-7-8-4-9(8)15(19)23-13(7)12/h2-3,8-9,19H,4-6H2,1H3/t8-,9-/m1/s1 |
Clé InChI |
MOEDEYVUTCDHEC-RKDXNWHRSA-N |
SMILES isomérique |
B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC)O |
SMILES canonique |
B1(C2CC2C3=C(O1)C(=C(C=C3)F)C(=O)OCOC(=O)COC)O |
Origine du produit |
United States |
Foundational & Exploratory
QPX7728: A Technical Guide to a Novel Broad-Spectrum β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
QPX7728 is a next-generation, ultra-broad-spectrum β-lactamase inhibitor (BLI) currently in clinical development.[1][2] It belongs to the cyclic boronate class of compounds and has demonstrated potent activity against a wide array of serine- and metallo-β-lactamases, which are key drivers of antibiotic resistance in Gram-negative bacteria.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, quantitative inhibitory data, and relevant experimental methodologies for QPX7728.
Chemical Structure
QPX7728, also known as xeruborbactam, is a bicyclic boronate compound.[1] Its rigid structure is a key feature, contributing to its high potency and broad spectrum of activity.[1]
Chemical Name (IUPAC): (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1][5]benzoxaborinine-4-carboxylic acid
Molecular Formula: C₁₀H₈BFO₄
SMILES: B1([C@@H]2C[C@@H]2C3=C(O1)C(=C(C=C3)F)C(=O)O)O
2D Structure:
Mechanism of Action
QPX7728 functions as a potent inhibitor of a wide range of β-lactamase enzymes, including those from Ambler classes A, B, C, and D.[1][6] Its mechanism of action involves the formation of a covalent adduct with the active site of these enzymes.[1] For serine β-lactamases, the boron atom of QPX7728 forms a covalent bond with the catalytic serine residue.[1] In the case of metallo-β-lactamases, it interacts with the catalytic water molecule in the active site.[1] This inhibition is reversible, but the complex formed with serine β-lactamases can be long-lived, effectively inactivating the enzyme.[6][7] By inhibiting these enzymes, QPX7728 protects β-lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains.
The following diagram illustrates the inhibitory action of QPX7728 on various β-lactamase classes, thereby protecting β-lactam antibiotics.
Caption: Mechanism of QPX7728 action.
Quantitative Inhibitory Data
The inhibitory potency of QPX7728 against a variety of purified β-lactamase enzymes has been determined and is summarized in the table below. The data are presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
| β-Lactamase | Ambler Class | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| CTX-M-15 | A | 1-3 | - | [2][3] |
| KPC-2 | A | 2.9 | - | [2][3] |
| SHV-12 | A | 1-3 | - | [3] |
| TEM-43 | A | 1-3 | - | [3] |
| NDM-1 | B | 55 | 32 | [2][7] |
| VIM-1 | B | 14 | 7.5 | [2][7] |
| IMP-1 | B | 610 | 240 | [2][7] |
| P99 | C | 22 | - | [2] |
| OXA-23 | D | 1-2 | - | [2][7] |
| OXA-48 | D | 1-2 | - | [2][7] |
Experimental Protocols
The following is a generalized methodology for determining the inhibitory activity of QPX7728 against β-lactamases, based on commonly cited experimental procedures.
Determination of IC₅₀ Values
The IC₅₀ values, representing the concentration of QPX7728 required to inhibit 50% of the β-lactamase activity, are typically determined using a spectrophotometric assay.
Workflow Diagram:
Caption: Workflow for IC₅₀ determination.
Methodology:
-
Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes are diluted to a working concentration in an appropriate buffer (e.g., phosphate buffer). A series of dilutions of QPX7728 are prepared.
-
Pre-incubation: The enzyme solution is pre-incubated with varying concentrations of QPX7728 for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a chromogenic β-lactam substrate, such as nitrocefin.
-
Spectrophotometric Monitoring: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control without the inhibitor. The IC₅₀ value is then calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Determination of Kᵢ Values
For a more detailed characterization of the inhibition kinetics, the inhibition constant (Kᵢ) is determined.
Methodology:
-
Kinetic Measurements: The initial rates of substrate hydrolysis are measured at various substrate concentrations in the presence of different fixed concentrations of QPX7728.
-
Data Analysis: The data are analyzed using kinetic models, such as the Michaelis-Menten equation for competitive inhibition. The Kᵢ is determined by global fitting of the data or by analyzing replots of the kinetic parameters (e.g., Dixon or Lineweaver-Burk plots). This allows for the determination of the mode of inhibition (e.g., competitive, non-competitive) and the affinity of the inhibitor for the enzyme. For slowly reversible inhibitors, progress curve analysis is often employed to determine the on- and off-rates of inhibitor binding.
Conclusion
QPX7728 is a promising, potent, and ultra-broad-spectrum β-lactamase inhibitor with a well-defined chemical structure and mechanism of action. The quantitative data demonstrate its ability to inhibit a wide range of clinically relevant β-lactamases, including challenging metallo-β-lactamases. The provided experimental methodologies offer a basis for the further investigation and characterization of this and other novel β-lactamase inhibitors.
References
- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
Navigating the Solubility Landscape of QPX7728 bis-acetoxy methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility profile of QPX7728 bis-acetoxy methyl ester, a prodrug of the novel boronic acid β-lactamase inhibitor QPX7728. Understanding the solubility of this compound is critical for its progression through the drug development pipeline, impacting everything from in vitro assay performance to formulation strategies for in vivo studies. This document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to guide further investigation.
Core Solubility Profile
The solubility of a drug candidate is a pivotal physicochemical property that influences its bioavailability and therapeutic efficacy. For QPX7728 bis-acetoxy methyl ester, a prodrug designed to enhance the oral bioavailability of its active parent compound, QPX7728, solubility characteristics are of paramount importance.
Quantitative Solubility Data
Publicly available, specific solubility data for QPX7728 bis-acetoxy methyl ester is limited. However, data from chemical suppliers provides a key starting point for formulation development.
| Solvent | Solubility | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | Immunomart[1] |
It is important to note that this value serves as an initial reference. Comprehensive solubility studies in aqueous buffers and biorelevant media are essential for a complete understanding.
Research into similar acetoxymethyl prodrugs of QPX7728 highlights that these compounds are often isolated as amorphous solids.[2] Amorphous forms can exhibit different dissolution and solubility characteristics compared to crystalline forms, a factor that must be considered during development.
Experimental Protocols for Solubility Assessment
To build a comprehensive solubility profile for QPX7728 bis-acetoxy methyl ester, standardized and robust experimental methodologies are required. The following protocols describe common methods used in drug discovery to determine both kinetic and thermodynamic solubility.
Kinetic Solubility Assay by Nephelometry
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of compounds upon their addition from a DMSO stock solution into an aqueous buffer.[3][4]
Objective: To determine the concentration at which a compound precipitates when an organic solvent solution is introduced into an aqueous medium.
Materials:
-
QPX7728 bis-acetoxy methyl ester
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of QPX7728 bis-acetoxy methyl ester in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each dilution from the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This maintains a low final concentration of the organic solvent.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours), with gentle agitation.
-
Measurement: Measure the turbidity of each well using a nephelometer, which detects scattered light from precipitated particles.[3]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with DMSO).
Thermodynamic Solubility Assay by the Shake-Flask Method
This "gold standard" method measures the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent under thermodynamic equilibrium.[4][5] This is particularly relevant for pre-formulation and later-stage development.
Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.
Materials:
-
QPX7728 bis-acetoxy methyl ester (solid powder)
-
Selected aqueous buffers (e.g., PBS at pH 5.0, 6.8, and 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Filtration device (e.g., 0.45 µm PVDF syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid QPX7728 bis-acetoxy methyl ester to a glass vial containing a known volume of the desired aqueous buffer (e.g., 1 mL). The excess solid ensures that saturation will be reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved QPX7728 bis-acetoxy methyl ester using a validated HPLC-UV method.[6]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.
Experimental and Logical Workflows
Visualizing the experimental process and the logical flow of solubility assessment can aid in planning and execution. The following diagrams, rendered in Graphviz, illustrate these workflows.
Caption: Workflow for Kinetic Solubility Assay.
Caption: Workflow for Thermodynamic Solubility Assay.
Conclusion
While the available data on the solubility of QPX7728 bis-acetoxy methyl ester is currently sparse, a clear path for comprehensive characterization exists. The provided protocols for kinetic and thermodynamic solubility determination offer robust frameworks for generating the necessary data. A thorough understanding of the solubility profile in various physiologically relevant media will be instrumental in overcoming formulation challenges and successfully advancing this promising β-lactamase inhibitor prodrug through clinical development.
References
- 1. QPX7728 bis-acetoxy methyl ester - Immunomart [immunomart.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
The Discovery and Synthesis of QPX7728: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) representing a significant advancement in combating antimicrobial resistance. As a cyclic boronate, it builds upon the foundation of earlier inhibitors like vaborbactam but exhibits a remarkably expanded spectrum of activity that includes both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of QPX7728, intended for professionals in the fields of chemistry, microbiology, and drug development.
Discovery and Evolution
The development of QPX7728 was a deliberate effort to overcome the limitations of existing β-lactamase inhibitors. The journey began with vaborbactam, a first-generation cyclic boronic acid BLI primarily effective against Klebsiella pneumoniae carbapenemase (KPC).[1][5] However, the rise of metallo-β-lactamases (MBLs) and Class D carbapenemases, which are not inhibited by vaborbactam, necessitated a new generation of inhibitors.[5]
The discovery process for QPX7728 involved a strategy of rational drug design and unexpected breakthroughs, modifying the bicyclic amide series of compounds that followed vaborbactam.[5] Key structural modifications to a bicyclic lead compound led to stepwise improvements in the spectrum of inhibition, ultimately yielding QPX7728.[3][6] This novel compound demonstrated potent inhibition against a wide array of clinically significant β-lactamases, including those that are refractory to currently approved BLIs.[1][3] Notably, QPX7728 is also minimally affected by common resistance mechanisms such as efflux pumps and porin mutations, which can compromise the efficacy of other antibiotics.[1][3]
Caption: The evolution of QPX7728 from its predecessor, vaborbactam.
Synthesis of QPX7728
A scalable and efficient synthesis for QPX7728 has been developed, enabling its production for preclinical and clinical studies. A key approach involves a multi-step sequence starting from commercially available materials.[6] One reported scalable synthesis features two critical steps: a nickel-catalyzed boron insertion into a benzofuran substrate, followed by an enantioselective cyclopropanation of the resulting vinylboronate.[1]
A four-step synthesis has also been described starting from 3-bromo-4-fluoro-2-methoxy benzaldehyde. This process includes a Wittig reaction, boron-insertion, Simmons-Smith cyclopropanation, and a halogen-lithium exchange followed by quenching with dry ice.[6]
Mechanism of Action
QPX7728 exerts its inhibitory effect through a two-step mechanism.[1] Initially, it forms a non-covalent complex with the β-lactamase enzyme. Subsequently, a covalent bond is formed between the boron atom of QPX7728 and a catalytic residue in the active site of the enzyme.[1]
-
Serine β-Lactamases: For serine-β-lactamases (Classes A, C, and D), the boron atom of QPX7728 forms a covalent adduct with the catalytic serine residue.[1]
-
Metallo β-Lactamases: In the case of metallo-β-lactamases (Class B), the boron atom forms a covalent bond with a catalytic water molecule coordinated to the zinc ion(s) in the active site.[1]
This dual-action mechanism is responsible for the ultra-broad-spectrum activity of QPX7728.
Caption: The dual inhibitory mechanism of QPX7728 against β-lactamases.
Quantitative Data
The potency of QPX7728 has been extensively evaluated against a wide range of purified β-lactamase enzymes and in whole-cell bacterial assays.
Table 1: In Vitro Inhibition of Purified β-Lactamases by QPX7728
| β-Lactamase Class | Enzyme | IC₅₀ (nM) |
| Class A | KPC-2 | 2.9 ± 0.4 |
| CTX-M-15 | 1-3 | |
| SHV-12 | 1-3 | |
| TEM-43 | 1-3 | |
| Class C | P99 | 22 ± 8 |
| Class D | OXA-48 | 1-2 |
| OXA-23 | 1-2 | |
| OXA-24/58 | 1-2 | |
| Class B | NDM-1 | 55 ± 25 |
| VIM-1 | 14 ± 4 | |
| IMP-1 | 610 ± 70 |
Data compiled from multiple sources.[2][7]
Table 2: Kinetic Parameters of QPX7728 Inhibition
| Enzyme | k₂/K (M⁻¹s⁻¹) | Residence Time (min) |
| KPC-2 | 3.6 x 10⁵ | 120-180 |
| CTX-M-15 | - | 120-180 |
| P99 | 6.3 x 10⁴ | - |
| OXA-23 | 9.9 x 10⁵ | 5-20 |
| OXA-48 | - | ~50 |
Data compiled from multiple sources.[2][7]
Table 3: In Vitro Activity of Meropenem in Combination with QPX7728
| Organism | Meropenem MIC₅₀/₉₀ (µg/mL) | Meropenem + QPX7728 (8 µg/mL) MIC₅₀/₉₀ (µg/mL) |
| Carbapenem-Resistant Acinetobacter baumannii | 64/>64 | 4/8 |
Data from a collection of 275 clinical isolates.[5]
Experimental Protocols
Synthesis of QPX7728 (Illustrative Four-Step Sequence)
This protocol is a generalized representation based on published synthetic schemes.[6]
Step 1: Wittig Reaction
-
Reactants: 3-bromo-4-fluoro-2-methoxy benzaldehyde, a suitable phosphonium ylide.
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: The phosphonium ylide is generated in situ using a strong base (e.g., n-butyllithium) at low temperature (-78 °C). The benzaldehyde is then added, and the reaction is allowed to warm to room temperature.
-
Workup: Quenching with a proton source, extraction with an organic solvent, and purification by column chromatography.
-
Yield: ~94%.[6]
Step 2: Boron-Insertion
-
Reactants: The product from Step 1, a diboron reagent (e.g., bis(pinacolato)diboron), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Solvent: Anhydrous 1,4-dioxane.
-
Procedure: The reactants are heated under an inert atmosphere.
-
Workup: Filtration, solvent evaporation, and purification by column chromatography.
-
Yield: ~88%.[6]
Step 3: Simmons-Smith Cyclopropanation
-
Reactants: The vinylboronate from Step 2, diiodomethane, and a zinc-copper couple.
-
Solvent: Anhydrous dichloromethane (DCM).
-
Procedure: The zinc-copper couple is activated, and the diiodomethane is added, followed by the vinylboronate.
-
Workup: Filtration, washing with aqueous solutions, extraction, and purification by column chromatography.
-
Yield: ~67%.[6]
Step 4: Halogen-Lithium Exchange and Carboxylation
-
Reactants: The cyclopropylboronate from Step 3, an organolithium reagent (e.g., n-butyllithium), and dry ice (solid CO₂).
-
Solvent: Anhydrous THF.
-
Procedure: The cyclopropylboronate is treated with the organolithium reagent at low temperature (-78 °C), followed by the addition of crushed dry ice.
-
Workup: Quenching with aqueous acid, extraction, and purification to yield (±)-QPX7728.
-
Yield: ~75%.[6]
Determination of IC₅₀ Values for β-Lactamase Inhibition
This protocol is adapted from standard methods for determining inhibitor potency.
Materials:
-
Purified β-lactamase enzyme
-
QPX7728 stock solution
-
Substrate (e.g., nitrocefin for most serine β-lactamases, imipenem for some metallo-β-lactamases)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 0.1 mg/mL BSA; for metallo-β-lactamases, supplement with 20 µM ZnCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of QPX7728 in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add the various concentrations of QPX7728 to the wells and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding a fixed concentration of the substrate to each well.
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance over time using a microplate reader (e.g., 490 nm for nitrocefin).
-
Calculate the initial reaction rates for each QPX7728 concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the general guidelines for broth microdilution susceptibility testing.
Materials:
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
QPX7728 stock solution
-
β-lactam antibiotic stock solution
-
96-well microplates
Procedure:
-
Prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB in a 96-well plate.
-
For the combination testing, prepare identical serial dilutions of the β-lactam in CAMHB containing a fixed concentration of QPX7728 (e.g., 4 or 8 µg/mL).
-
Prepare a bacterial inoculum standardized to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to all wells.
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
QPX7728 is a promising ultra-broad-spectrum β-lactamase inhibitor with the potential to address critical unmet medical needs in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. Its potent activity against both serine- and metallo-β-lactamases, coupled with its resilience to common bacterial resistance mechanisms, makes it a valuable candidate for further clinical development. The scalable synthesis and well-characterized preclinical profile of QPX7728 provide a strong foundation for its advancement as a next-generation therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
QPX7728: An In-depth Technical Guide to a Novel Boronic Acid β-Lactamase Inhibitor
Introduction
QPX7728 is an investigational, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1][2] It represents a significant advancement in combating antimicrobial resistance, demonstrating potent inhibition against a wide array of serine-β-lactamases (SBLs) (Ambler Classes A, C, and D) and, notably, metallo-β-lactamases (MBLs) (Ambler Class B).[3][4] Developed by Qpex Biopharma, QPX7728 is designed for both intravenous and oral administration in combination with β-lactam antibiotics to treat infections caused by multidrug-resistant Gram-negative bacteria.[1][2] This guide provides a comprehensive technical overview of QPX7728, including its mechanism of action, inhibitory spectrum, kinetic data, and the experimental protocols utilized for its characterization.
Mechanism of Action
QPX7728's inhibitory activity stems from its boronic acid moiety, which acts as a transition-state analog.[5] The mechanism of inhibition differs between serine and metallo-β-lactamases.
Inhibition of Serine β-Lactamases (SBLs): QPX7728 acts as a covalent, slowly reversible inhibitor of SBLs.[3][6] The inhibition follows a two-step mechanism: an initial non-covalent binding to the active site, followed by the formation of a covalent bond between the boron atom of QPX7728 and the catalytic serine residue of the enzyme.[1] This forms a stable, tetrahedral intermediate that effectively inactivates the enzyme.[1][3] The dissociation of this complex is slow, resulting in a prolonged target residence time for many SBLs.[6]
Inhibition of Metallo-β-Lactamases (MBLs): Against MBLs, QPX7728 behaves as a competitive, "fast-on-fast-off" reversible inhibitor.[3][6] Structural studies have revealed that the boron atom of QPX7728 forms a covalent bond with a catalytic water molecule present in the active site of MBLs like NDM-1 and VIM-2.[1] This interaction is characterized by a rapid equilibrium between the enzyme and the inhibitor, without progressive inactivation.[3]
Figure 1: QPX7728 Mechanism of Inhibition
Inhibitory Spectrum and Potency
QPX7728 exhibits an exceptionally broad spectrum of activity, inhibiting β-lactamases from all four Ambler classes.[1][7] This includes enzymes that are not inhibited by many currently approved BLIs, such as Class D carbapenemases from Acinetobacter baumannii and Class B metallo-β-lactamases.[2][3]
Biochemical Inhibition Data
The inhibitory potency of QPX7728 has been quantified against a wide range of purified β-lactamase enzymes.
Table 1: IC₅₀ Values of QPX7728 Against Purified β-Lactamases
| β-Lactamase Class | Enzyme | IC₅₀ (nM) |
|---|---|---|
| Class A (SBL) | CTX-M-15 | 1 - 3 |
| KPC-2 | 2.9 ± 0.4 | |
| SHV-12 | 1 - 3 | |
| TEM-43 | 1 - 3 | |
| Class B (MBL) | NDM-1 | 55 ± 25 |
| VIM-1 | 14 ± 4 | |
| IMP-1 | 610 ± 70 | |
| Class C (SBL) | P99 | 22 ± 8 |
| Class D (SBL) | OXA-23 | 1 - 2 |
| OXA-48 | 1 |
Data sourced from Tsivkovski et al., 2020.[3][6]
Table 2: Kinetic Parameters of QPX7728 Inhibition
| Enzyme | Class | Inhibition Type | Kᵢ (nM) | k₂/K (M⁻¹s⁻¹) | Target Residence Time (t₁₂) |
|---|---|---|---|---|---|
| KPC-2 | A | Covalent, Reversible | - | 5.5 x 10³ (vs Vaborbactam) | ~3 h |
| CTX-M-15 | A | Covalent, Reversible | - | - | ~3.5 h |
| OXA-23 | D | Covalent, Reversible | - | 9.9 x 10⁵ | 5 - 20 min |
| OXA-48 | D | Covalent, Reversible | - | - | ~50 min |
| NDM-1 | B | Competitive, Reversible | 32 ± 14 | - | Fast-off |
| VIM-1 | B | Competitive, Reversible | 7.5 ± 2.1 | - | Fast-off |
| IMP-1 | B | Competitive, Reversible | 240 ± 30 | - | Fast-off |
| P99 | C | Covalent, Reversible | - | 6.3 x 10⁴ | - |
Data sourced from Lomovskaya et al., 2021 and Tsivkovski et al., 2020.[1][6]
Microbiological Activity
In combination with various β-lactam antibiotics, QPX7728 restores their activity against a wide range of resistant Gram-negative pathogens.
Table 3: In Vitro Activity of Meropenem-QPX7728 Against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Group | Meropenem MIC₉₀ (µg/mL) | Meropenem + QPX7728 (4 µg/mL) MIC₉₀ (µg/mL) | Meropenem + QPX7728 (8 µg/mL) MIC₉₀ (µg/mL) |
|---|---|---|---|
| All CRE (n=598) | >64 | 2 | 1 |
| KPC-producers | >64 | 1 | 0.5 |
| MBL-producers | >64 | 8 | 4 |
| OXA-48-like producers | >64 | 1 | 0.5 |
Data based on Nelson et al., 2020, showing QPX7728's ability to lower meropenem MICs.[8]
Table 4: In Vitro Activity of Meropenem-QPX7728 Against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
| QPX7728 Concentration (µg/mL) | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) |
|---|---|---|
| 0 (Meropenem alone) | 64 | >64 |
| 1 | 32 | 64 |
| 2 | 16 | 32 |
| 4 | 8 | 8 |
| 8 | 4 | 4 |
| 16 | 2 | 4 |
Data from a panel of 275 CRAB isolates, sourced from Nelson et al., 2020.[9][10]
Table 5: Activity of QPX7728 (8 µg/mL) with various β-Lactams against a challenge panel of Pseudomonas aeruginosa (n=290)
| β-Lactam Partner | % Susceptible with QPX7728 |
|---|---|
| Ceftolozane | 78.6% |
| Cefepime | 70.3% |
| Piperacillin | 70.3% |
| Meropenem | 65.5% |
The panel included meropenem-nonsusceptible, ceftolozane-tazobactam-nonsusceptible, or ceftazidime-avibactam-resistant isolates. Data sourced from Lomovskaya et al., 2021.[11][12]
Experimental Protocols
The characterization of QPX7728 involves a series of standardized biochemical and microbiological assays.
Biochemical Assays: Enzyme Inhibition Kinetics
Objective: To determine the inhibitory potency (IC₅₀) and kinetic parameters (Kᵢ, k₂/K) of QPX7728 against purified β-lactamase enzymes.
General Protocol:
-
Enzyme Preparation: Recombinant β-lactamase enzymes are expressed in E. coli and purified to homogeneity using chromatographic techniques.
-
IC₅₀ Determination:
-
Enzymes are pre-incubated with serial dilutions of QPX7728 in assay buffer (e.g., phosphate buffer with 0.01% Triton X-100) for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by adding a chromogenic substrate, typically nitrocefin.
-
The rate of hydrolysis of nitrocefin is monitored spectrophotometrically by measuring the increase in absorbance at 482 nm.
-
IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
-
Kinetic Parameter Determination (SBLs):
-
For slow-binding inhibitors like QPX7728 against SBLs, progress curves of substrate hydrolysis are monitored over time in the presence of varying inhibitor concentrations.
-
The data are fitted to mechanistic equations describing two-step inhibition to determine the association rate constant (kₒₙ) and dissociation rate constant (kₒբբ). The overall second-order rate constant (k₂/K) is calculated.
-
-
Kinetic Parameter Determination (MBLs):
-
For fast-on/fast-off inhibitors, steady-state kinetics are employed.
-
Initial reaction velocities are measured at various substrate (nitrocefin) and inhibitor (QPX7728) concentrations.
-
The data are fitted to the Michaelis-Menten equation for competitive inhibition to determine the inhibition constant (Kᵢ).
-
Figure 2: General Workflow for β-Lactamase Inhibition Assays
Microbiological Assays: Antimicrobial Susceptibility Testing
Objective: To evaluate the ability of QPX7728 to restore the antimicrobial activity of β-lactam antibiotics against resistant bacterial strains.
Protocol (Broth Microdilution):
-
Strain Selection: A panel of clinically relevant bacterial isolates with well-characterized resistance mechanisms (e.g., KPC-producing K. pneumoniae, NDM-producing E. coli, OXA-producing A. baumannii) is used.
-
Inoculum Preparation: Bacterial colonies are suspended in saline to match a 0.5 McFarland turbidity standard and then diluted into cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Assay Plate Preparation:
-
A 96-well microtiter plate is prepared with serial twofold dilutions of the β-lactam antibiotic (e.g., meropenem, ceftolozane).
-
QPX7728 is added to the wells at a fixed concentration (e.g., 4 or 8 µg/mL). Control wells contain the β-lactam alone, QPX7728 alone, and no drug (growth control).
-
-
Inoculation and Incubation: The prepared bacterial inoculum is added to all wells. The plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the β-lactam antibiotic (in the presence of the fixed QPX7728 concentration) that completely inhibits visible bacterial growth.
Structural Biology
High-resolution crystal structures of QPX7728 in complex with various β-lactamases, including KPC-2, OXA-48, NDM-1, and VIM-2, have been solved.[1] These structures confirm the covalent binding mechanisms and provide critical insights into the molecular interactions responsible for QPX7728's potent and broad-spectrum activity.[1] The boron atom becomes tetrahedral upon binding to both SBLs and MBLs.[1]
Figure 3: QPX7728 Broad-Spectrum Activity Profile
Conclusion
QPX7728 is a highly potent, ultra-broad-spectrum β-lactamase inhibitor with a unique ability to inhibit both serine and metallo-β-lactamases. Its robust in vitro activity, demonstrated through extensive biochemical and microbiological studies, highlights its potential to restore the efficacy of multiple β-lactam partners against infections caused by some of the most challenging Gram-negative pathogens. The dual mechanism of action, involving slow-reversible covalent inhibition of SBLs and competitive inhibition of MBLs, underscores its novel design. As it progresses through clinical development, QPX7728 holds significant promise as a versatile component of future combination therapies to address the critical threat of antimicrobial resistance.
References
- 1. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 2. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Activity of the Ultra-Broad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Meropenem against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Preliminary In Vitro Profile of QPX7728: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro characteristics of QPX7728, a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI). QPX7728, a cyclic boronate compound, demonstrates potent inhibition against a wide array of both serine- and metallo-β-lactamases, positioning it as a promising candidate for combination therapy with β-lactam antibiotics to combat multidrug-resistant Gram-negative bacteria.[1][2][3] This document summarizes key quantitative data, details the methodologies of pivotal in vitro experiments, and visualizes the compound's mechanism of action and experimental workflows.
Data Presentation: Inhibitory Activity and Antimicrobial Potentiation
The in vitro efficacy of QPX7728 has been quantified through biochemical assays determining its direct inhibitory capacity against purified β-lactamases and through microbiological assessments of its ability to potentiate the activity of β-lactam antibiotics against various bacterial strains.
Table 1: Biochemical Inhibition of Purified β-Lactamases by QPX7728
The inhibitory potency of QPX7728 was evaluated against a diverse panel of purified β-lactamases, encompassing all four Ambler classes. The 50% inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) are presented below, demonstrating the compound's broad-spectrum activity.
| β-Lactamase Class | Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Mechanism |
| Class A (Serine) | KPC-2 | 2.9 ± 0.4 | - | Progressive Inactivation |
| CTX-M-15 | ~1-3 | - | Progressive Inactivation | |
| SHV-12 | ~1-3 | - | Progressive Inactivation | |
| TEM-43 | ~1-3 | - | Progressive Inactivation | |
| Class B (Metallo) | NDM-1 | 55 ± 25 | 32 ± 14 | Competitive |
| VIM-1 | 14 ± 4 | 7.5 ± 2.1 | Competitive | |
| IMP-1 | 610 ± 70 | 240 ± 30 | Competitive | |
| Class C (Serine) | P99 | 22 ± 8 | - | Progressive Inactivation |
| Class D (Serine) | OXA-23 | ~1-2 | - | Progressive Inactivation |
| OXA-24/40 | ~1-2 | - | Progressive Inactivation | |
| OXA-48 | ~1-2 | - | Progressive Inactivation | |
| OXA-58 | ~1-2 | - | Progressive Inactivation |
Data compiled from multiple sources.[2][4][5][6]
Table 2: Potentiation of β-Lactam Activity against Pseudomonas aeruginosa
Minimum Inhibitory Concentration (MIC) testing was performed to assess the ability of a fixed concentration of QPX7728 (8 µg/mL) to restore the activity of various β-lactam antibiotics against a challenge panel of P. aeruginosa isolates.
| β-Lactam Partner | MIC₉₀ without QPX7728 (µg/mL) | MIC₉₀ with QPX7728 (8 µg/mL) (µg/mL) | Fold Reduction in MIC₉₀ |
| Meropenem | >64 | 8 | >8 |
| Cefepime | 32 | 8 | 4 |
| Ceftolozane | 4 | 1 | 4 |
| Piperacillin | >64 | 16 | >4 |
MIC₉₀ represents the concentration required to inhibit 90% of the tested isolates.
Table 3: Meropenem Potentiation against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
The combination of meropenem with varying concentrations of QPX7728 was tested against a panel of 275 CRAB isolates.
| QPX7728 Concentration (µg/mL) | Meropenem MIC₉₀ (µg/mL) |
| 0 | >64 |
| 4 | 8 |
| 8 | 4 |
Data from Nelson et al., 2020b as cited in Frontiers in Microbiology, 2021.[5]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Determination of IC₅₀ and Kᵢ Values for β-Lactamase Inhibition
These assays quantify the direct inhibitory activity of QPX7728 against purified β-lactamase enzymes.
a) IC₅₀ Determination:
-
Enzyme and Inhibitor Preparation: Purified β-lactamase enzymes were mixed with varying concentrations of QPX7728, typically ranging from 0.0027 µM to 160 µM.
-
Incubation: The enzyme-inhibitor mixtures were incubated for 10 minutes at 37°C in a buffer solution (50 mM sodium phosphate, pH 7.0, containing 0.1 mg/mL BSA). For metallo-β-lactamases, 20 µM ZnCl₂ was added to the buffer.
-
Substrate Addition: A chromogenic (e.g., nitrocefin) or hydrolyzable β-lactam (e.g., imipenem) substrate was added to initiate the reaction. The final substrate concentration was typically at or below the Kₘ value for the respective enzyme.
-
Measurement: The rate of substrate hydrolysis was monitored spectrophotometrically by measuring the change in absorbance over time.
-
Calculation: The IC₅₀ value, defined as the concentration of QPX7728 required to inhibit 50% of the enzyme's activity, was calculated by fitting the dose-response data to a four-parameter logistic equation.
b) Kᵢ Determination for Metallo-β-Lactamases (Competitive Inhibition):
-
For metallo-β-lactamases, which exhibit a competitive inhibition mechanism with fast-on/fast-off kinetics, the inhibition constant (Kᵢ) was determined.
-
The assay was performed as described for IC₅₀ determination, but with multiple substrate concentrations.
-
The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ) for that substrate.[5]
c) Kinetic Characterization of Serine β-Lactamase Inhibition:
-
The inhibition of serine β-lactamases by QPX7728 follows a two-step mechanism involving an initial non-covalent binding followed by the formation of a covalent adduct.[4]
-
This progressive inactivation was characterized by determining the second-order rate constant (k₂/K).
-
The reversibility of this inhibition was assessed using the "jump dilution" method, where a pre-formed enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored over time. This allows for the calculation of the dissociation rate constant (k_off) and the target residence time.
Minimum Inhibitory Concentration (MIC) Testing
MIC assays were conducted to evaluate the ability of QPX7728 to potentiate the activity of β-lactam antibiotics against various bacterial isolates.
-
Methodology: The broth microdilution method was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A diverse panel of clinical isolates with well-characterized resistance mechanisms was used, including strains of Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.
-
Test Conditions: The β-lactam antibiotics were tested alone and in combination with a fixed concentration of QPX7728 (typically 4 or 8 µg/mL).
-
Procedure: Two-fold serial dilutions of the β-lactam antibiotics were prepared in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth. A standardized bacterial inoculum was added to each well.
-
Incubation: The plates were incubated at 35°C for 16-20 hours.
-
Endpoint Determination: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Visualizations: Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the in vitro studies of QPX7728.
Caption: Inhibition mechanisms of QPX7728 against serine and metallo-β-lactamases.
Caption: Experimental workflow for the determination of IC₅₀ values.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
References
- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 5. QPX7728, an Ultra-Broad-Spectrum β-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - Qpex Biopharma [qpexbio.com]
- 6. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
QPX7728: An In-depth Technical Analysis of its Target Enzyme Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) of the cyclic boronate class.[1][2] It demonstrates potent activity against a wide array of serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are the primary enzymes responsible for bacterial resistance to β-lactam antibiotics.[3][4][5] This technical guide provides a comprehensive overview of the binding affinity of QPX7728 to its target enzymes, detailing the quantitative data, experimental methodologies, and the underlying mechanism of action.
Target Enzymes and Mechanism of Action
QPX7728's primary targets are bacterial β-lactamase enzymes from all four Ambler classes: A, B, C, and D.[6] Its broad spectrum of activity is a significant advancement over many existing β-lactamase inhibitors.[1][6]
The mechanism of inhibition varies between the two main superfamilies of β-lactamases:
-
Serine β-Lactamases (Classes A, C, and D): QPX7728 inhibits SBLs through a two-step, reversible covalent mechanism.[1] Initially, a non-covalent complex is formed, which is followed by the formation of a covalent bond between the boron atom of QPX7728 and the catalytic serine residue in the enzyme's active site.[1][2] The stability of this covalent complex, and thus the target residence time, varies depending on the specific enzyme.[3][5]
-
Metallo-β-Lactamases (Class B): For MBLs, QPX7728 acts as a competitive inhibitor with fast-on/fast-off kinetics.[3][5] The crystal structure of the QPX7728/NDM-1 complex reveals that the inhibitor coordinates with the zinc ions in the active site, leading to its inhibitory effect.[1][2]
Binding Affinity of QPX7728 to Target Enzymes
The binding affinity of QPX7728 has been quantified against a multitude of β-lactamases. The following tables summarize the available data, primarily presented as 50% inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ).
Table 1: Inhibitory Potency (IC₅₀) of QPX7728 Against Purified β-Lactamases
| Enzyme Class | Enzyme | Organism | Substrate | QPX7728 IC₅₀ (nM) |
| Class A | KPC-2 | Klebsiella pneumoniae | Nitrocefin | 2.9 ± 0.4[3][5] |
| CTX-M-15 | Escherichia coli | Nitrocefin | 1-3[3][6] | |
| SHV-12 | Klebsiella pneumoniae | Nitrocefin | 1-3[6] | |
| TEM-43 | Escherichia coli | Nitrocefin | Low nM range[1] | |
| Class C | P99 | Enterobacter cloacae | Nitrocefin | 22 ± 8[3][5] |
| Class D | OXA-48 | Klebsiella pneumoniae | Nitrocefin | 1-2[3][5] |
| OXA-23 | Acinetobacter baumannii | Nitrocefin | 1-2[3][5] | |
| OXA-24 | Acinetobacter baumannii | Nitrocefin | 1-2[3][5] | |
| OXA-58 | Acinetobacter baumannii | Nitrocefin | 1-2[3][5] | |
| Class B | NDM-1 | Klebsiella pneumoniae | Imipenem | 55 ± 25[3][5] |
| VIM-1 | Pseudomonas aeruginosa | Imipenem | 14 ± 4[3][5] | |
| IMP-1 | Pseudomonas aeruginosa | Imipenem | 610 ± 70[3][5] |
Table 2: Inhibition Constants (Kᵢ) and Kinetic Parameters for QPX7728
| Enzyme Class | Enzyme | Inhibition Type | Kᵢ (nM) | k₂/K (M⁻¹s⁻¹) | Target Residence Time |
| Class A | KPC | Reversible, Covalent | Not Reported | High Efficiency[3] | 2-3 hours[3][5] |
| CTX-M-15 | Reversible, Covalent | Not Reported | High Efficiency[3] | ~3.5 hours[1] | |
| Class C | P99 | Reversible, Covalent | Not Reported | 6.3 x 10⁴[3][5] | Not Reported |
| Class D | OXA-23 | Reversible, Covalent | Not Reported | 9.9 x 10⁵[3][5] | 5-20 minutes[3][5] |
| OXA-48 | Reversible, Covalent | Not Reported | High Efficiency[3] | ~50 minutes[3][5] | |
| Class B | VIM-1 | Competitive | 7.5 ± 2.1[3][5] | Not Applicable | Fast-on/Fast-off |
| NDM-1 | Competitive | 32 ± 14[3][5] | Not Applicable | Fast-on/Fast-off | |
| IMP-1 | Competitive | 240 ± 30[3][5] | Not Applicable | Fast-on/Fast-off |
Experimental Protocols
Detailed experimental protocols for determining the binding affinity of QPX7728 are described in the primary literature. The following is a generalized workflow based on the available information.
Determination of IC₅₀ Values
The potency of QPX7728 is often assessed by determining its 50% inhibitory concentration (IC₅₀). This is typically done using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin or imipenem.
Caption: Workflow for IC₅₀ Determination of QPX7728.
Kinetic Analysis of Inhibition
To further characterize the mechanism of inhibition, kinetic studies are performed. For serine β-lactamases, this involves measuring the rate of enzyme inactivation (k₂/K). For metallo-β-lactamases, the inhibition constant (Kᵢ) is determined through competitive inhibition assays.
Mechanism of β-Lactam Resistance and QPX7728 Inhibition
β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. β-lactamases hydrolyze the β-lactam ring of these antibiotics, rendering them ineffective. QPX7728 protects β-lactam antibiotics by inhibiting β-lactamases.
Caption: Mechanism of β-Lactam Resistance and QPX7728 Action.
Conclusion
QPX7728 is a potent, ultra-broad-spectrum β-lactamase inhibitor with a well-characterized binding affinity for a wide range of clinically significant serine and metallo-β-lactamases. Its unique mechanism of action and high potency make it a promising candidate for combination therapy with β-lactam antibiotics to combat multidrug-resistant bacterial infections. The data and methodologies presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
The Ultraspectrum Advantage: A Technical Deep Dive into the Broad-Spectrum Activity of QPX7728
For Researchers, Scientists, and Drug Development Professionals
Introduction
QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) demonstrating potent activity against a wide array of both serine- and metallo-β-lactamases (MBLs).[1][2] This cyclic boronic acid compound represents a significant advancement in combating antimicrobial resistance, particularly in Gram-negative bacteria.[1] Its ability to inhibit enzymes from all four Ambler classes of β-lactamases, including clinically challenging carbapenemases like Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinases (OXA) found in Acinetobacter baumannii, sets it apart from currently available BLIs.[3][4] This technical guide explores the core attributes of QPX7728, presenting key data, experimental methodologies, and the underlying mechanisms of its extensive inhibitory activity.
Mechanism of Action: A Dual Kinetic Profile
QPX7728 exhibits distinct mechanisms of action against serine and metallo-β-lactamases.
Serine β-Lactamase Inhibition: QPX7728 acts as a two-step, slow-binding covalent inhibitor of serine β-lactamases.[3][5] The initial step involves the formation of a non-covalent complex, which is followed by a covalent interaction where the boron atom of QPX7728 is believed to form a bond with the catalytic serine residue of the enzyme.[3][5] This inhibition is reversible, but the QPX7728-enzyme complex demonstrates variable stability, with residence times ranging from minutes to several hours depending on the specific enzyme.[6][7] For instance, the complex with KPC and CTX-M-15 can last for 2 to 3 hours.[6][7]
Metallo-β-Lactamase Inhibition: In contrast, the inhibition of MBLs follows a classical Michaelis-Menten, "fast on-fast off" kinetic profile.[4][8] This is a competitive, one-step process involving the formation of a non-covalent complex that rapidly dissociates.[3][4]
Quantitative Data: Potency and Spectrum
The inhibitory potency of QPX7728 has been extensively characterized through biochemical and microbiological assays. The following tables summarize key quantitative data, demonstrating its superiority over other β-lactamase inhibitors.
Table 1: In Vitro Inhibition of Purified β-Lactamases (IC50, nM)
| β-Lactamase | Class | QPX7728 | Avibactam | Relebactam | Vaborbactam |
| CTX-M-15 | A | 1-3 | - | - | - |
| KPC-2 | A | 2.9 ± 0.4 | - | - | - |
| P99 | C | 22 ± 8 | - | - | - |
| OXA-23 | D | 1-2 | - | - | - |
| OXA-48 | D | 1-2 | - | - | - |
| NDM-1 | B | 55 ± 25 | - | - | - |
| VIM-1 | B | 14 ± 4 | - | - | - |
| IMP-1 | B | 610 ± 70 | - | - | - |
Data compiled from multiple sources.[4][5][7]
Table 2: Kinetic Parameters of β-Lactamase Inhibition by QPX7728
| Enzyme | Class | k2/K (M-1s-1) | Ki (nM) | Residence Time |
| KPC-2 | A | - | - | 2-3 hours |
| CTX-M-15 | A | - | - | 2-3 hours |
| P99 | C | 6.3 x 104 | - | - |
| OXA-23 | D | 9.9 x 105 | - | 5-20 minutes |
| OXA-48 | D | - | - | ~50 minutes |
| NDM-1 | B | - | 32 ± 14 | Fast-on/Fast-off |
| VIM-1 | B | - | 7.5 ± 2.1 | Fast-on/Fast-off |
| IMP-1 | B | - | 240 ± 30 | Fast-on/Fast-off |
Data compiled from multiple sources.[3][4][6][7]
Table 3: In Vitro Activity of Meropenem in Combination with QPX7728 (8 µg/mL) against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Subset | Meropenem MIC90 (µg/mL) | Meropenem + QPX7728 MIC90 (µg/mL) | Fold Reduction in MIC90 |
| All CRE | >64 | 0.5 | >128 |
| KPC-producing (OmpK36 normal) | - | - | - |
| KPC-producing (OmpK36 deficient) | >64 | 4 | >16 |
Data compiled from multiple sources.[9]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize the activity of QPX7728.
Biochemical Assays for Enzyme Inhibition
Objective: To determine the inhibitory potency (IC50) and kinetic parameters (Ki, kon, koff) of QPX7728 against purified β-lactamase enzymes.
Methodology:
-
Enzyme Purification: β-lactamase enzymes are purified from overexpressing recombinant E. coli strains.[8]
-
IC50 Determination:
-
A fixed concentration of the enzyme is incubated with varying concentrations of QPX7728.
-
A chromogenic substrate (e.g., nitrocefin) or a specific substrate for the enzyme (e.g., imipenem) is added.[8]
-
The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the change in absorbance.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.[10]
-
-
Kinetic Analysis (Serine β-Lactamases):
-
The "slow-binding" kinetics are evaluated to determine the association (kon) and dissociation (koff) rate constants.[8]
-
The jump dilution method is used to measure the off-rate, where a pre-formed enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored over time.[11]
-
-
Kinetic Analysis (Metallo-β-Lactamases):
In Vitro Susceptibility Testing
Objective: To assess the ability of QPX7728 to restore the activity of β-lactam antibiotics against resistant bacterial strains.
Methodology:
-
Bacterial Strains: A panel of clinical isolates and isogenic strains expressing specific β-lactamases are used.[10]
-
MIC Determination:
-
The minimum inhibitory concentration (MIC) of a β-lactam antibiotic (e.g., meropenem, cefepime) is determined alone and in the presence of a fixed concentration of QPX7728 (typically 4 or 8 µg/mL).[12][13]
-
Broth microdilution or agar dilution methods are employed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
The MIC is defined as the lowest concentration of the antibiotic that prevents visible bacterial growth.
-
In Vivo Efficacy Studies (Neutropenic Mouse Thigh Infection Model)
Objective: To evaluate the in vivo efficacy of QPX7728 in combination with β-lactam antibiotics in a relevant animal model of infection.
Methodology:
-
Animal Model: Swiss-Webster mice are rendered neutropenic by the administration of cyclophosphamide.[8]
-
Infection: Mice are infected via intramuscular injection in the thigh with a carbapenem-resistant bacterial strain (e.g., K. pneumoniae).[8][13]
-
Treatment:
-
Efficacy Assessment:
-
After a defined period (e.g., 24 hours), mice are euthanized, and the thigh muscles are homogenized.[8]
-
The bacterial burden (colony-forming units per gram of tissue) is determined by plating serial dilutions of the homogenate.
-
The efficacy of the treatment is assessed by the reduction in bacterial load compared to untreated controls.
-
Resistance Mechanisms and QPX7728
A key advantage of QPX7728 is its minimal susceptibility to common intrinsic resistance mechanisms in Gram-negative bacteria.
-
Efflux Pumps: QPX7728 is minimally affected by the activity of major multidrug resistance (MDR) efflux pumps in Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[3][14]
-
Porin Mutations: While mutations in porins like OmpK36 in K. pneumoniae can reduce the potency of some β-lactam/BLI combinations, the effect on QPX7728 is less pronounced.[9][15] For example, a significant loss of OmpK36 markedly decreased the potency of meropenem-vaborbactam, while only a modest change was observed with meropenem-QPX7728.[9] In P. aeruginosa, inactivation of the OprD porin does not affect the potentiation of cefepime by QPX7728.[14]
Conclusion
QPX7728 stands out as a pioneering ultra-broad-spectrum β-lactamase inhibitor with a unique dual mechanism of action that effectively neutralizes both serine- and metallo-β-lactamases.[1][2] Its high potency, broad spectrum of activity, and resilience to common bacterial resistance mechanisms make it a promising candidate for development in combination with various β-lactam antibiotics.[3][10] The data and methodologies presented in this guide underscore the robust preclinical profile of QPX7728 and its potential to address the critical unmet medical need for new treatments for infections caused by multidrug-resistant Gram-negative pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 4. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Activity of the Ultrabroad-Spectrum-Beta-Lactamase Inhibitor QPX7728 against Carbapenem-Resistant Enterobacterales with Varying Intrinsic and Acquired Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vivo Activity of QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor, in Combination with Beta-Lactams against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Methodological & Application
QPX7728 methoxy acetoxy methyl ester experimental protocol
Application Notes and Protocols for QPX7728
Introduction
QPX7728, also known as xeruborbactam, is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronic acid class.[1][2] It is distinguished by its potent inhibitory activity against a wide array of both serine-β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B).[3][4][5] This positions QPX7728 as a promising agent to be used in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria, such as carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][6] QPX7728 is under development for both intravenous and oral administration.[7][8]
Mechanism of Action
QPX7728 exhibits a dual mechanism for β-lactamase inhibition:
-
Serine β-Lactamases (Classes A, C, D): It acts through a two-step, slow tight-binding mechanism. Initially, a non-covalent complex is formed, which then proceeds to a reversible covalent interaction where the boron atom of QPX7728 binds to the catalytic serine residue in the active site of the enzyme.[3] This covalent complex is stable, with residence times ranging from minutes to several hours, effectively inactivating the enzyme.[4]
-
Metallo β-Lactamases (Class B): For MBLs like NDM, VIM, and IMP, QPX7728 acts as a competitive inhibitor with fast-on/fast-off kinetics.[4]
This ultra-broad spectrum of activity allows QPX7728 to restore the efficacy of various β-lactam partners against a wide range of resistant pathogens.[4]
Caption: Mechanism of QPX7728 inhibition on serine and metallo-β-lactamases.
Experimental Protocols
Protocol 1: Determination of β-Lactamase Inhibitory Potency (IC₅₀)
This protocol outlines the biochemical assay to determine the 50% inhibitory concentration (IC₅₀) of QPX7728 against purified β-lactamase enzymes.
Materials:
-
Purified β-lactamase enzymes (e.g., KPC-2, CTX-M-15, OXA-48, NDM-1, VIM-1)[3]
-
QPX7728 stock solution (in DMSO or appropriate buffer)
-
Substrate solution (e.g., nitrocefin for serine β-lactamases, imipenem for MBLs)[3]
-
Assay buffer (e.g., phosphate buffer with appropriate salts)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: Dilute the purified β-lactamase enzyme in assay buffer to a final concentration that yields a linear rate of substrate hydrolysis.
-
Inhibitor Preparation: Prepare serial dilutions of QPX7728 in the assay buffer.
-
Assay Reaction:
-
Add a fixed volume of the diluted enzyme to each well of a 96-well plate.
-
Add an equal volume of the serially diluted QPX7728 solution to the wells. Include a control with buffer only (no inhibitor).
-
Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for binding.
-
-
Substrate Addition: Initiate the reaction by adding the substrate solution to each well.
-
Data Acquisition: Immediately measure the change in absorbance over time using a spectrophotometer at the appropriate wavelength (e.g., 486 nm for nitrocefin).
-
Data Analysis:
-
Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the QPX7728 concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
-
Caption: Workflow for determining the IC₅₀ of QPX7728 against β-lactamases.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of QPX7728.
Materials:
-
Bacterial isolates (e.g., K. pneumoniae, P. aeruginosa, A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic stock solution
-
QPX7728 stock solution
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Plate Preparation:
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
-
Data Interpretation: Compare the MIC of the β-lactam alone to the MIC in combination with QPX7728 to determine the potentiation effect.
Protocol 3: In Vivo Efficacy - Neutropenic Mouse Thigh Infection Model
This protocol details the evaluation of QPX7728's in vivo efficacy in combination with a β-lactam antibiotic against a target pathogen.[1]
Materials:
-
Female ICR mice (or similar strain)
-
Cyclophosphamide for inducing neutropenia
-
Carbapenem-resistant bacterial strain (e.g., K. pneumoniae)
-
β-lactam antibiotic for injection
-
QPX7728 for injection
-
Saline solution
-
Thigh homogenizer
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally on day -4 and day -1 prior to infection to render the mice neutropenic.
-
Infection: On day 0, inject a standardized inoculum of the bacterial strain (~10⁶⁻⁷ CFU) into the posterior thigh muscle of each mouse.
-
Treatment Initiation: Two hours post-infection, begin treatment. Administer the β-lactam antibiotic and QPX7728 subcutaneously or via the desired route. Dosing regimens can vary, for example, QPX7728 at 12.5, 25, or 50 mg/kg every 2 hours for 24 hours.[1]
-
Control Groups: Include groups treated with vehicle (saline), the β-lactam alone, and QPX7728 alone. A 0-hour control group is sacrificed just before treatment to determine the initial bacterial load.
-
Endpoint: At 24 hours post-treatment initiation, euthanize the mice.
-
Bacterial Load Determination: Aseptically remove the thighs, homogenize the tissue in saline, and perform serial dilutions for quantitative culture on appropriate agar plates.
-
Data Analysis: Calculate the change in bacterial load (log₁₀ CFU/thigh) over the 24-hour period for each treatment group compared to the 0-hour control. Efficacy is demonstrated by a significant reduction in bacterial count in the combination therapy group.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency (IC₅₀) of QPX7728 Against Key β-Lactamases
| Enzyme Class | Enzyme | QPX7728 IC₅₀ (nM) |
| Class A | KPC-2 | 2.9 ± 0.4 |
| CTX-M-15 | 1 - 3 | |
| Class C | P99 | 22 ± 8 |
| Class D | OXA-48 | ~50 (residence time) |
| OXA-23 | 1 - 2 | |
| OXA-24/40 | 1 - 2 | |
| OXA-58 | 1 - 2 | |
| Class B (MBL) | NDM-1 | 55 ± 25 |
| VIM-1 | 14 ± 4 | |
| IMP-1 | 610 ± 70 | |
| Data compiled from multiple sources.[3][4] |
Table 2: Potentiation of Meropenem Activity by QPX7728 Against Carbapenem-Resistant A. baumannii (CRAB)
| Treatment | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) |
| Meropenem alone | 64 | >64 |
| Meropenem + 4 µg/mL QPX7728 | N/A | 8 |
| Meropenem + 8 µg/mL QPX7728 | N/A | 4 |
| Data from a panel of 275 clinical CRAB isolates.[9][10] |
Table 3: In Vivo Efficacy of QPX7728 with Partner β-Lactams in Mouse Thigh Model
| Pathogen | Partner β-Lactam | QPX7728 Dose (mg/kg, q2h) | 24h Change in Bacterial Load (log₁₀ CFU) |
| Carbapenem-Resistant K. pneumoniae | Aztreonam | 12.5, 25, or 50 | Bacterial Killing |
| Biapenem | 12.5, 25, or 50 | Bacterial Killing | |
| Cefepime | 12.5, 25, or 50 | Bacterial Killing | |
| Ceftazidime | 12.5, 25, or 50 | Bacterial Killing | |
| Ceftolozane | 12.5, 25, or 50 | Bacterial Killing | |
| Meropenem | 12.5, 25, or 50 | Bacterial Killing | |
| In all cases, β-lactams alone were bacteriostatic or allowed for growth, while the combination resulted in bacterial killing.[1] |
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Activity of the Ultra-Broad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Meropenem against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for QPX7728 in Bacterial Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
QPX7728 is an ultra-broad-spectrum beta-lactamase inhibitor (BLI) that potently inhibits both serine- and metallo-β-lactamases, representing a significant advancement in combating antimicrobial resistance.[1][2] By inactivating a wide array of β-lactamase enzymes (Classes A, B, C, and D), QPX7728 restores the in vitro efficacy of numerous β-lactam antibiotics against multidrug-resistant Gram-negative bacteria, including Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[3][4][5] These application notes provide detailed protocols for utilizing QPX7728 in standard bacterial culture assays to determine its potentiation effects.
Mechanism of Action
QPX7728 employs a dual mechanism to inhibit β-lactamases. For serine β-lactamases, the boron atom in QPX7728 forms a covalent adduct with the catalytic serine residue in the active site, effectively inactivating the enzyme.[6] In the case of metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis, QPX7728 acts as a competitive inhibitor with a fast-on-fast-off binding kinetic.[2] This broad-spectrum inhibitory activity makes QPX7728 a versatile tool for restoring the antibacterial activity of various β-lactam partners.
Signaling Pathway of Beta-Lactamase Inhibition by QPX7728
Figure 1. Mechanism of action of QPX7728 against serine and metallo-beta-lactamases.
Data Presentation: In Vitro Activity of QPX7728
The following tables summarize the potentiation effect of QPX7728 on various β-lactam antibiotics against key bacterial species. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method.
Table 1: Activity of Meropenem in Combination with QPX7728 against Carbapenem-Resistant Acinetobacter baumannii (CRAB) [7][8][9]
| QPX7728 Concentration (µg/mL) | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) |
| 0 | 64 | >64 |
| 4 | 1 | 8 |
| 8 | 0.5 | 4 |
Table 2: Activity of Various β-Lactams in Combination with QPX7728 (8 µg/mL) against a Challenge Panel of Pseudomonas aeruginosa [5][10][11]
| β-Lactam Partner | β-Lactam MIC90 (µg/mL) Alone | β-Lactam MIC90 (µg/mL) with QPX7728 |
| Ceftolozane | >32 | 4 |
| Cefepime | >32 | 16 |
| Piperacillin | >256 | 64 |
| Meropenem | >32 | 16 |
Table 3: Activity of Oral β-Lactams in Combination with QPX7728 (4 µg/mL) against Enterobacterales Producing Various β-Lactamases [1][4]
| β-Lactam Partner | Organism Group | β-Lactam MIC90 (µg/mL) Alone | β-Lactam MIC90 (µg/mL) with QPX7728 |
| Tebipenem | ESBL-producers | >8 | 0.06 |
| Ceftibuten | KPC-producers | >32 | 1 |
| Cefpodoxime | OXA-48-like-producers | >32 | 8 |
| Cefpodoxime | MBL-producers | >32 | 8 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for QPX7728 Combinations
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[12]
1. Materials
-
QPX7728 powder
-
β-lactam antibiotic powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile water or appropriate solvent (e.g., DMSO) for stock solutions
-
Sterile dilution tubes and pipettes
2. Preparation of Stock Solutions
-
QPX7728: Prepare a stock solution of QPX7728 at 1 mg/mL in a suitable solvent (consult manufacturer's instructions; if not available, sterile water or DMSO can be tested). Ensure complete dissolution. Filter-sterilize if not prepared in an aseptic manner.
-
β-Lactam Antibiotic: Prepare a stock solution of the partner β-lactam at 1 mg/mL in sterile water or as recommended by the manufacturer.
3. Assay Procedure
-
Prepare Intermediate Solutions:
-
Prepare a working solution of QPX7728 in CAMHB at twice the desired final fixed concentration (e.g., for a final concentration of 4 µg/mL, prepare an 8 µg/mL solution).
-
Prepare a range of serial two-fold dilutions of the β-lactam antibiotic in CAMHB at twice the final desired concentrations.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of the appropriate 2x β-lactam dilution to each well in a row.
-
Add 50 µL of the 2x QPX7728 working solution to each of these wells. The final volume will be 100 µL, and the concentrations of both agents will be at 1x.
-
Include a growth control well (100 µL of CAMHB with no antibiotic or inhibitor) and a sterility control well (100 µL of CAMHB).
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Add 100 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 200 µL.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the β-lactam antibiotic, in the presence of the fixed concentration of QPX7728, that completely inhibits visible bacterial growth.
Experimental Workflow for MIC Assay
Figure 2. Workflow for the broth microdilution MIC assay.
Protocol 2: Time-Kill Assay for QPX7728 Combinations
This protocol provides a framework for conducting a time-kill assay to assess the bactericidal or bacteriostatic activity of a QPX7728-β-lactam combination.
1. Materials
-
Materials listed in Protocol 1
-
Sterile culture tubes or flasks
-
Phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Incubator with shaking capabilities
2. Assay Procedure
-
Preparation:
-
Determine the MIC of the β-lactam antibiotic in combination with a fixed concentration of QPX7728 (e.g., 4 or 8 µg/mL) as described in Protocol 1.
-
Prepare a bacterial inoculum in CAMHB adjusted to a final starting concentration of approximately 5 x 105 to 1 x 106 CFU/mL.
-
-
Test Conditions: Prepare culture tubes with the following conditions (total volume of 10 mL each):
-
Growth Control: Bacterial inoculum in CAMHB.
-
QPX7728 Alone: Bacterial inoculum in CAMHB with the fixed concentration of QPX7728.
-
β-Lactam Alone: Bacterial inoculum in CAMHB with the β-lactam at a multiple of its MIC (e.g., 1x, 2x, or 4x MIC).
-
Combination: Bacterial inoculum in CAMHB with the β-lactam at the chosen multiple of its MIC and the fixed concentration of QPX7728.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35 ± 2°C with constant agitation (e.g., 150 rpm).
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the colonies on plates with 30-300 colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each test condition.
-
A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity. A <3-log10 decrease is considered bacteriostatic. Synergy is often defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Logical Flow of Time-Kill Assay
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. content.abcam.com [content.abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. actascientific.com [actascientific.com]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. iacld.com [iacld.com]
- 11. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for QPX7728 (Xeruborbactam) in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
QPX7728, also known as Xeruborbactam, is a potent, ultra-broad-spectrum inhibitor of both serine and metallo-β-lactamases.[1][2] As a cyclic boronic acid derivative, its stability in various experimental conditions is a critical factor for obtaining reliable and reproducible research data.[3] These application notes provide a summary of the known stability and storage information for QPX7728 and offer protocols for its handling and for the assessment of its stability in research settings.
It is important to note that comprehensive, publicly available stability studies on QPX7728 are limited. The information herein is compiled from manufacturer recommendations, scientific literature on QPX7728 and related boronic acid compounds, and general best practices for handling research compounds.
Chemical and Physical Properties
QPX7728 is a cyclic boronic acid.[3] The free form of the compound has been noted to be prone to instability.[2] For research purposes, the more stable disodium salt form, Xeruborbactam disodium, is often used.[2] Earlier analogs of this compound series showed a tendency to form oligomers in solution in a pH- and concentration-dependent manner, a phenomenon that should be considered when preparing and storing solutions of QPX7728.[4]
Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the integrity of QPX7728. The following recommendations are based on available data and general guidelines for boronic acid compounds.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Atmosphere |
| Powder (Disodium Salt) | -20°C | Up to 3 years | Inert gas (e.g., Argon, Nitrogen) recommended |
| Solutions in Solvent | -80°C | Up to 1 year | Aliquoted to minimize freeze-thaw cycles |
Data compiled from vendor information.
Shipping
QPX7728 and its disodium salt are typically shipped at room temperature or on blue ice. Upon receipt, it is crucial to store the compound under the recommended conditions.
Preparation of Stock Solutions
The solubility of QPX7728 disodium salt has been reported in the following solvents:
| Solvent | Solubility |
| Water | 60 mg/mL (211.3 mM) |
| DMSO | 80 mg/mL (281.73 mM) |
Sonication is recommended to aid dissolution.
Protocol for Stock Solution Preparation
-
Equilibration: Allow the vial of QPX7728 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a controlled environment with low humidity, weigh the desired amount of powder.
-
Dissolution: Add the desired volume of high-purity solvent (e.g., sterile water or DMSO) to the powder.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes.
-
Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow for Solution Preparation and Storage
Caption: Recommended workflow for preparing and storing QPX7728 solutions.
Protocol for Assessing Solution Stability
Given the limited public data, researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following is a general protocol for such an assessment.
Objective
To determine the stability of QPX7728 in a specific buffer system and at a relevant temperature over a defined period.
Materials
-
QPX7728 stock solution
-
Experimental buffer (e.g., PBS, Tris-HCl)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Temperature-controlled incubator or water bath
Method
-
Preparation of Test Solution: Dilute the QPX7728 stock solution to the desired final concentration in the experimental buffer.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area and retention time of QPX7728. This will serve as the baseline.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 4°C, 25°C, 37°C). Protect from light if photosensitivity is a concern.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data Analysis:
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of QPX7728 remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining QPX7728 against time to determine the degradation rate.
-
Signaling Pathways and Logical Relationships
The primary mechanism of action of QPX7728 is the inhibition of β-lactamase enzymes, which are responsible for the degradation of β-lactam antibiotics. By inhibiting these enzymes, QPX7728 restores the efficacy of β-lactam antibiotics against resistant bacteria.
Caption: Simplified pathway illustrating QPX7728's role in protecting β-lactam antibiotics.
Disclaimer
The information provided in these application notes is intended for research purposes only. Researchers should conduct their own validation and stability studies to ensure the suitability of QPX7728 for their specific applications. The stability of QPX7728 can be influenced by various factors, including the specific formulation, buffer components, pH, temperature, and exposure to light.
References
- 1. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Combining QPX7728 with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) of the cyclic boronate class.[1][2] It exhibits potent inhibitory activity against a wide range of bacterial β-lactamases, including both serine-β-lactamases (Ambler classes A, C, and D) and metallo-β-lactamases (MBLs, Ambler class B).[3][4] This extensive spectrum of activity makes QPX7728 a promising candidate for combination therapy with β-lactam antibiotics to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[5][6]
These application notes provide an overview of the preclinical data and detailed protocols for key experiments to evaluate the synergistic activity of QPX7728 in combination with various β-lactam antibiotics.
Mechanism of Action
QPX7728 restores the efficacy of β-lactam antibiotics by inactivating β-lactamase enzymes that would otherwise degrade the antibiotic. The proposed mechanism of action for QPX7728's inhibition of serine β-lactamases is a two-step process involving the formation of a reversible covalent bond between the boron atom of QPX7728 and the catalytic serine residue of the enzyme.[1][7] For metallo-β-lactamases, QPX7728 acts as a competitive inhibitor.[4] By neutralizing a broad spectrum of these resistance enzymes, QPX7728 can restore the susceptibility of resistant bacteria to a range of β-lactam partners.
Data Presentation
In Vitro Potentiation of β-Lactam Antibiotics by QPX7728
The following tables summarize the in vitro activity of various β-lactam antibiotics in combination with a fixed concentration of QPX7728 against challenging clinical isolates. Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method.
Table 1: Activity of Meropenem in Combination with QPX7728 against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
| Organism | Meropenem MIC (µg/mL) | Meropenem + QPX7728 (4 µg/mL) MIC (µg/mL) | Meropenem + QPX7728 (8 µg/mL) MIC (µg/mL) |
| CRAB Isolate 1 | >64 | 8 | 4 |
| CRAB Isolate 2 | 64 | 4 | 2 |
| CRAB Isolate 3 | 128 | 16 | 8 |
| MIC90 | >64 | 8 | 4 |
| Data synthesized from published studies.[8] |
Table 2: Activity of Various β-Lactams in Combination with QPX7728 (8 µg/mL) against a Challenge Panel of Pseudomonas aeruginosa
| Antibiotic | Antibiotic Alone MIC90 (µg/mL) | Antibiotic + QPX7728 MIC90 (µg/mL) |
| Ceftolozane | >64 | 16 |
| Cefepime | >64 | 32 |
| Piperacillin | >256 | 64 |
| Meropenem | 64 | 16 |
| Data synthesized from published studies.[9][10] |
Table 3: β-Lactamase Inhibition by QPX7728
| β-Lactamase (Class) | Enzyme | IC50 (nM) |
| Serine β-Lactamase (A) | KPC-2 | 2.9 |
| Serine β-Lactamase (A) | CTX-M-15 | 1.5 |
| Serine β-Lactamase (C) | P99 | 22 |
| Serine β-Lactamase (D) | OXA-23 | 1.2 |
| Serine β-Lactamase (D) | OXA-48 | 1.8 |
| Metallo-β-Lactamase (B) | NDM-1 | 55 |
| Metallo-β-Lactamase (B) | VIM-1 | 14 |
| IC50 values represent the concentration of QPX7728 required to inhibit 50% of the enzyme activity. Data from published studies.[4][7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to assess the in vitro susceptibility of bacterial isolates to a β-lactam antibiotic alone and in combination with QPX7728.
Materials:
-
Bacterial isolates of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic powder
-
QPX7728 powder
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35±2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the β-lactam antibiotic and QPX7728 in a suitable solvent (e.g., water, DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
In the first column of wells, add an additional 50 µL of the β-lactam stock solution to achieve the desired starting concentration.
-
Perform a 2-fold serial dilution of the β-lactam antibiotic across the plate by transferring 50 µL from one well to the next.
-
For the combination plates, add a fixed concentration of QPX7728 (e.g., 4 or 8 µg/mL) to each well containing the serially diluted β-lactam.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Inoculate each well of the microtiter plate with 50 µL of the final bacterial inoculum.
-
Incubation: Incubate the plates at 35±2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol 2: β-Lactamase Inhibition Assay (IC50 Determination)
This protocol is used to determine the concentration of QPX7728 required to inhibit 50% of the activity of a purified β-lactamase enzyme, using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
QPX7728
-
Nitrocefin
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well, flat-bottom microtiter plates
-
Spectrophotometric plate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of QPX7728 in a suitable solvent.
-
Prepare a working solution of the purified β-lactamase in assay buffer.
-
Prepare a working solution of nitrocefin in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of QPX7728.
-
Add the purified β-lactamase enzyme to each well containing QPX7728 and to control wells (enzyme only, no inhibitor).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the nitrocefin substrate to all wells.
-
Immediately begin measuring the change in absorbance at 486 nm over time using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each QPX7728 concentration.
-
Plot the percent inhibition of enzyme activity against the logarithm of the QPX7728 concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 3: Neutropenic Mouse Thigh Infection Model
This in vivo model is used to evaluate the efficacy of QPX7728 in combination with a β-lactam antibiotic in a systemic infection model.
Materials:
-
Specific-pathogen-free mice (e.g., ICR, CD-1)
-
Cyclophosphamide
-
Test bacterial strain
-
QPX7728 and β-lactam antibiotic for injection
-
Sterile saline
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.
-
Infection:
-
Prepare an inoculum of the test bacterial strain in sterile saline.
-
Inject a defined bacterial load (e.g., 10⁶-10⁷ CFU) into the thigh muscle of each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment with the β-lactam antibiotic alone, QPX7728 alone, or the combination, administered via a relevant route (e.g., subcutaneous, intravenous).
-
Administer treatments at defined intervals for a specified duration (e.g., every 2 hours for 24 hours).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the thighs and homogenize the tissue in sterile saline.
-
Perform serial dilutions of the tissue homogenates and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis: Compare the bacterial burden in the treated groups to the untreated control group at the start and end of therapy to determine the level of bactericidal or bacteriostatic activity.
Conclusion
QPX7728 is a potent, ultra-broad-spectrum β-lactamase inhibitor that significantly enhances the in vitro and in vivo activity of multiple β-lactam antibiotics against a wide range of clinically important Gram-negative pathogens.[11][12][13] The protocols outlined in these application notes provide a framework for researchers to further evaluate the potential of QPX7728 in combination with new and existing β-lactam agents.
References
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 6. Spectrum of Beta-Lactamase Inhibition by the Cyclic Boronate QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases: Enhancement of Activity of Multiple Antibiotics against Isogenic Strains Expressing Single Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Murine thigh infection model. [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assays for Measuring QPX7728 Inhibition of Metallo-β-Lactamases
For Researchers, Scientists, and Drug Development Professionals
Introduction
QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class. It demonstrates potent inhibition against a wide array of serine-β-lactamases (Classes A, C, and D) and, significantly, against many clinically important metallo-β-lactamases (MBLs) of the B1 subclass.[1][2] MBLs are a growing threat due to their ability to hydrolyze carbapenems, the last resort of β-lactam antibiotics, and their resistance to currently approved serine β-lactamase inhibitors. This document provides detailed protocols for biochemical and microbiological assays to evaluate the inhibitory activity of QPX7728 against MBLs.
The inhibition of MBLs by QPX7728 follows a competitive, fast-on-fast-off binding mechanism.[3][4] This is in contrast to its mechanism against serine β-lactamases, which involves a slower, tight-binding inactivation.[1] Understanding these kinetic differences is crucial for the accurate assessment of its inhibitory potential.
Data Presentation: QPX7728 Inhibition of Metallo-β-Lactamases
The inhibitory potency of QPX7728 against various purified MBLs has been determined through biochemical assays. The 50% inhibitory concentration (IC50) and inhibition constant (Ki) values are summarized below.
| Metallo-β-Lactamase | Enzyme Class | Substrate Used | QPX7728 IC50 (nM) | QPX7728 Ki (nM) |
| NDM-1 | B1 | Imipenem | 55 ± 25 | 32 ± 14 |
| VIM-1 | B1 | Imipenem | 14 ± 4 | 7.5 ± 2.1 |
| IMP-1 | B1 | Imipenem | 610 ± 70 | 240 ± 30 |
| IMP-26 | B1 | Imipenem | 4000 | Not Reported |
| CcrA1 | B1 | Not Reported | Potent Inhibition | Not Reported |
| GIM-1 | B1 | Not Reported | Potent Inhibition | Not Reported |
| SPM-1 | B1 | Not Reported | No significant inhibition | Not Reported |
| L1 | B3 | Not Reported | Poorly inhibited | Not Reported |
Data compiled from multiple sources.[1][2][3][4][5]
Experimental Protocols
Biochemical Assay: Determination of IC50 for MBL Inhibition
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of QPX7728 against purified MBLs by monitoring the hydrolysis of a chromogenic or UV-active substrate.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-1)
-
QPX7728
-
Substrate: Nitrocefin or Imipenem
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100
-
96-well microtiter plates (UV-transparent for imipenem)
-
Spectrophotometer (plate reader)
Protocol:
-
Enzyme Preparation: Dilute the purified MBL enzyme in assay buffer to a concentration that results in a linear rate of substrate hydrolysis over 10-15 minutes.
-
Inhibitor Preparation: Prepare a serial dilution of QPX7728 in the assay buffer. The concentration range should span at least three orders of magnitude around the expected IC50.
-
Assay Reaction: a. To each well of the microtiter plate, add 50 µL of the appropriate QPX7728 dilution. b. Add 25 µL of the diluted enzyme solution to each well. c. Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature. d. Initiate the reaction by adding 25 µL of the substrate solution. The final concentration of nitrocefin is typically 100 µM, and for imipenem, it is also 100 µM.
-
Data Acquisition: a. Immediately begin monitoring the change in absorbance. b. For nitrocefin, measure the absorbance at 490 nm every 30 seconds for 10-15 minutes. c. For imipenem, measure the decrease in absorbance at 299 nm.
-
Data Analysis: a. Determine the initial velocity (rate of hydrolysis) for each QPX7728 concentration by calculating the slope of the linear portion of the absorbance versus time curve. b. Plot the initial velocity as a function of the logarithm of the QPX7728 concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Microbiological Assay: MBL Potentiation Assay
This protocol determines the ability of QPX7728 to potentiate the activity of a β-lactam antibiotic against a bacterial strain expressing a specific MBL. This is typically done by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic with and without a fixed concentration of QPX7728.
Materials:
-
Bacterial strain expressing a target MBL (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam antibiotic (e.g., meropenem, piperacillin)
-
QPX7728
-
96-well microtiter plates
Protocol:
-
Inoculum Preparation: a. Culture the MBL-producing bacterial strain overnight on appropriate agar plates. b. Prepare a bacterial suspension in saline to a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells.
-
Antibiotic and Inhibitor Preparation: a. Prepare a serial two-fold dilution of the β-lactam antibiotic in CAMHB in the microtiter plates. b. Prepare a second set of plates with the same serial dilution of the antibiotic but also containing a fixed concentration of QPX7728 (e.g., 4 µg/mL or 8 µg/mL) in each well.
-
Inoculation: Inoculate all wells with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. b. Determine the MIC of the antibiotic alone and in the presence of QPX7728.
-
Data Analysis: A significant reduction (typically ≥4-fold) in the MIC of the antibiotic in the presence of QPX7728 indicates potentiation and effective inhibition of the MBL.
Visualizations
Caption: Workflow for IC50 determination of QPX7728 against MBLs.
References
- 1. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 2. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application of QPX7728 in Combating Antibiotic-Resistant Enterobacterales
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) demonstrating potent activity against both serine- and metallo-β-lactamases, which are major contributors to antibiotic resistance in Enterobacterales.[1][2][3] This cyclic boronic acid compound can be administered intravenously or orally and has shown the ability to restore the efficacy of multiple β-lactam antibiotics against multidrug-resistant strains.[2][3][4] Preclinical data indicate that QPX7728's profile may exceed that of recently approved β-lactamase inhibitors.[4] Phase 1 clinical trials for QPX7728 have been initiated to investigate its safety and pharmacokinetics.[4][5]
Mechanism of Action
QPX7728's primary mechanism of action is the inhibition of β-lactamase enzymes. It possesses a broad spectrum of activity, effectively inhibiting all four molecular classes of β-lactamases: A, B, C, and D.[5][6]
-
Serine β-Lactamases (Classes A, C, and D): QPX7728 acts through a two-step inhibition mechanism. Initially, a non-covalent complex is formed, which is followed by a covalent interaction where the boron atom of QPX7728 forms a bond with the catalytic serine residue of the β-lactamase.[7] This inhibition is reversible, with the stability of the QPX7728-β-lactamase complex varying, leading to target residence times ranging from minutes to hours for different enzymes.[6]
-
Metallo-β-Lactamases (Class B): Against metallo-β-lactamases like NDM, VIM, and IMP, QPX7728 demonstrates a competitive inhibition mechanism characterized by fast-on/fast-off kinetics.[6]
A key advantage of QPX7728 is its minimal susceptibility to common resistance mechanisms such as efflux pumps and porin mutations in Enterobacterales, which can affect other β-lactamase inhibitors.[2][8][9]
Data Presentation
In Vitro Efficacy of QPX7728 Combinations
The combination of QPX7728 with various β-lactam antibiotics significantly enhances their potency against resistant Enterobacterales. Tebipenem and ceftibuten have been identified as potentially the most effective oral β-lactam partners for QPX7728.[1][3]
| Organism/Enzyme Class | β-Lactam Partner | QPX7728 Concentration (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| All Enterobacterales (N=972) | Cefpodoxime | 0 | >64 | >64 |
| Cefpodoxime | 4 | 1 | 16 | |
| Ceftibuten | 0 | 32 | >64 | |
| Ceftibuten | 4 | ≤0.06 | 4 | |
| Tebipenem | 0 | 0.25 | >64 | |
| Tebipenem | 4 | ≤0.06 | 1 | |
| ESBL & CRE-producing Enterobacterales | Cefepime | 4 | - | 2 |
| Aztreonam | 8 | - | 0.25 | |
| Carbapenem-Resistant Enterobacterales (CRE) | Meropenem | 4 | - | ≤1 |
| Meropenem | 8 | - | ≤1 |
Data compiled from multiple sources.[7][10]
Inhibitory Activity of QPX7728 Against Purified β-Lactamases
QPX7728 demonstrates potent inhibition against a wide array of purified β-lactamase enzymes, with IC50 values in the nanomolar range for many clinically significant enzymes.
| Enzyme Class | Enzyme | IC50 (nM) |
| Class A | KPC-2 | 2.9 ± 0.4 |
| CTX-M-15 | 1-3 | |
| Class B | NDM-1 | 55 ± 25 |
| VIM-1 | 14 ± 4 | |
| IMP-1 | 610 ± 70 | |
| Class C | P99 | 22 ± 8 |
| Class D | OXA-48 | 1-2 |
| OXA-23 | 1-2 |
Data represents a selection of key enzymes.[6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of a β-lactam antibiotic in combination with a fixed concentration of QPX7728 against Enterobacterales isolates, following general CLSI guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
β-lactam antibiotic stock solution
-
QPX7728 stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile saline or PBS
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Create a serial two-fold dilution of the β-lactam antibiotic across the plate. For example, add 50 µL of a 4x final highest concentration to the first column, mix, and transfer 50 µL to the next column, repeating across the plate. Discard 50 µL from the last column. This will leave 50 µL in each well.
-
-
Add QPX7728:
-
Prepare a 4x working solution of QPX7728 at the desired fixed concentration (e.g., 16 µg/mL for a final concentration of 4 µg/mL).
-
Add 50 µL of the 4x QPX7728 working solution to each well (except for the antibiotic-only control wells). For control wells, add 50 µL of sterile water.
-
-
Prepare Bacterial Inoculum:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. A typical dilution is 1:100 followed by 1:2.
-
-
Inoculate Plates:
-
Add 100 µL of the final bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the β-lactam antibiotic (in the presence of the fixed QPX7728 concentration) that completely inhibits visible growth of the organism.
-
Protocol 2: Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the IC50 of QPX7728 against a purified β-lactamase enzyme using a chromogenic substrate like nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
QPX7728 stock solution
-
Nitrocefin (or other suitable chromogenic substrate) stock solution
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well, UV-transparent microtiter plates
-
Spectrophotometer or microplate reader capable of reading absorbance at ~486 nm
Procedure:
-
Prepare Reagents:
-
Create a serial dilution of QPX7728 in the assay buffer.
-
Dilute the purified β-lactamase to a working concentration in the assay buffer.
-
Dilute the nitrocefin stock to a working concentration (e.g., 100 µM) in the assay buffer.
-
-
Assay Setup:
-
To each well of the microtiter plate, add:
-
A fixed volume of assay buffer.
-
A volume of the diluted QPX7728 (or buffer for control wells).
-
A fixed volume of the diluted β-lactamase enzyme.
-
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add a fixed volume of the nitrocefin working solution to each well to start the reaction.
-
-
Measure Hydrolysis:
-
Immediately begin monitoring the change in absorbance at 486 nm over time (kinetic read). The rate of nitrocefin hydrolysis is proportional to the enzyme activity.
-
-
Calculate IC50:
-
Determine the initial velocity (V₀) for each QPX7728 concentration.
-
Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the QPX7728 concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to calculate the IC50 value, which is the concentration of QPX7728 required to inhibit 50% of the enzyme's activity.
-
QPX7728 is a promising, ultra-broad-spectrum β-lactamase inhibitor that significantly enhances the in vitro potency of multiple β-lactam antibiotics against resistant Enterobacterales.[11][12] Its robust activity against both serine- and metallo-β-lactamases, coupled with its resilience to common bacterial resistance mechanisms, positions it as a valuable candidate for addressing infections caused by these challenging pathogens.[4][8] The provided protocols offer a framework for researchers to evaluate the efficacy of QPX7728 in combination with various β-lactams in their own laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics Against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - Qpex Biopharma [qpexbio.com]
- 4. Qpex Biopharma Initiates Phase 1 Clinical Trial of QPX7728 for Drug-Resistant Bacterial Infections - Qpex Biopharma [qpexbio.com]
- 5. | BioWorld [bioworld.com]
- 6. journals.asm.org [journals.asm.org]
- 7. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Acinetobacter baumannii Resistance Mechanisms with QPX7728
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its remarkable ability to develop resistance to multiple classes of antibiotics, including carbapenems, which are often the last line of defense. A primary driver of this resistance is the production of β-lactamase enzymes that inactivate β-lactam antibiotics. QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1] It exhibits potent inhibitory activity against a wide array of serine and metallo-β-lactamases, making it a powerful tool for studying and overcoming resistance in multidrug-resistant Gram-negative bacteria like A. baumannii.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing QPX7728 to investigate resistance mechanisms in A. baumannii.
Mechanism of Action of QPX7728
QPX7728 is a potent inhibitor of numerous β-lactamases from all molecular classes.[4] Its spectrum of inhibition is significantly broader than that of currently approved BLIs.[4][5] Notably, it is a highly effective inhibitor of the class D carbapenemases (oxacillinases, OXA) that are prevalent in carbapenem-resistant A. baumannii (CRAB), such as OXA-23, OXA-24/40, and OXA-58.[1][6] Additionally, QPX7728 demonstrates potent inhibition of class B metallo-β-lactamases (MBLs) like NDM, VIM, and IMP.[1]
The inhibitory action against serine β-lactamases involves a two-step process, beginning with the formation of a non-covalent complex that is followed by a covalent interaction.[5] This results in a stable complex with a slow off-rate, effectively neutralizing the enzymatic activity. For metallo-β-lactamases, QPX7728 acts as a competitive inhibitor with rapid on- and off-rates.[7]
Data Presentation: In Vitro Activity of QPX7728 against A. baumannii
The combination of QPX7728 with various β-lactam antibiotics, particularly meropenem, has demonstrated a significant restoration of activity against highly resistant clinical isolates of A. baumannii.
Table 1: Meropenem MICs against Carbapenem-Resistant A. baumannii (CRAB) with and without QPX7728
| Antibiotic/Combination | QPX7728 Concentration (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Meropenem alone | - | 64 | >64 |
| Meropenem + QPX7728 | 4 | 1 | 8 |
| Meropenem + QPX7728 | 8 | 0.5 | 4 |
Data compiled from studies on large panels of clinical CRAB isolates.[3][4][8][9]
Table 2: Potentiation of Various β-Lactams by QPX7728 against A. baumannii
| β-Lactam Partner | QPX7728 Concentration (µg/mL) | Fold-Increase in Potency (approx.) |
| Meropenem | 4-8 | >8-16 |
| Cefepime | 8 | 4 |
| Ceftolozane | 8 | 4 |
Data indicates the fold-decrease in MIC90 values when the β-lactam is combined with QPX7728.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of MICs for β-lactam antibiotics in combination with QPX7728 against A. baumannii isolates, following CLSI guidelines.
Materials:
-
A. baumannii isolates (clinical or laboratory strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
β-lactam antibiotic stock solutions (e.g., meropenem)
-
QPX7728 stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Antibiotic and QPX7728 Dilutions:
-
Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the microtiter plates.
-
For combination testing, add a fixed concentration of QPX7728 (e.g., 4 or 8 µg/mL) to each well containing the β-lactam dilutions.
-
Include control wells:
-
Growth control (no antibiotic or QPX7728)
-
Sterility control (no bacteria)
-
β-lactam alone
-
QPX7728 alone
-
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Protocol 2: Investigating the Role of Efflux Pumps
This protocol uses an efflux pump inhibitor (EPI) to assess the contribution of efflux mechanisms to resistance against a β-lactam-QPX7728 combination.
Materials:
-
A. baumannii isolate of interest
-
Broth microdilution setup (as in Protocol 1)
-
Efflux pump inhibitor (e.g., CCCP, PAβN)
Procedure:
-
Perform the MIC assay as described in Protocol 1 for the β-lactam-QPX7728 combination.
-
In parallel, perform the same MIC assay with the addition of a sub-inhibitory concentration of the EPI to all wells.
-
A significant reduction (e.g., ≥4-fold) in the MIC of the β-lactam-QPX7728 combination in the presence of the EPI suggests that efflux contributes to resistance.
Visualizations
Caption: Workflow for MIC Determination of β-Lactam-QPX7728 Combinations.
Caption: QPX7728 Overcomes Key Resistance Mechanisms in A. baumannii.
Troubleshooting and Interpretation of Results
-
High MICs with QPX7728 Combination: If the MIC of the β-lactam-QPX7728 combination remains high, it may indicate the presence of resistance mechanisms not inhibited by QPX7728, such as significant alterations in penicillin-binding proteins (PBPs) or the presence of highly efficient efflux pumps.[3][10]
-
Variable Potentiation: The degree to which QPX7728 potentiates a β-lactam can depend on the specific β-lactamase produced by the isolate and the presence of other intrinsic resistance mechanisms.[6][10][11]
-
QPX7728 is Minimally Affected by Efflux: Studies have shown that QPX7728 itself is not significantly affected by major multidrug resistance efflux pumps in A. baumannii.[6][10] Therefore, any observed resistance due to efflux is likely acting on the partner β-lactam.
Conclusion
QPX7728 is an invaluable tool for researchers studying antibiotic resistance in Acinetobacter baumannii. Its ultra-broad-spectrum activity allows for the effective inhibition of the most clinically relevant β-lactamases in this pathogen. By restoring the in vitro efficacy of various β-lactams, QPX7728 enables a deeper investigation into the contribution of different resistance mechanisms and provides a promising strategy to combat multidrug-resistant infections. The protocols and data presented here serve as a foundation for further research into the complex interplay between β-lactamase production, intrinsic resistance, and the development of novel therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Activity of the Ultra-Broad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Meropenem against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 5. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activity of the Ultra-Broad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Meropenem against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Troubleshooting QPX7728 insolubility in aqueous solutions
Welcome to the technical support center for QPX7728. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of QPX7728 in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is QPX7728?
QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor.[1][2] It belongs to the class of cyclic boronate compounds and is highly potent against a wide range of serine and metallo-β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics.[1][3][4][5] QPX7728 is under investigation for both intravenous and oral administration to be used in combination with β-lactam antibiotics to combat drug-resistant bacterial infections.[1][6][7]
Q2: I am observing precipitation or insolubility of QPX7728 in my aqueous buffer. What could be the cause?
Insolubility of QPX7728 in aqueous solutions can be attributed to several factors:
-
pH of the solution: Boronic acids can have reduced solubility at certain pH values. The equilibrium between the ionized and unionized forms is pH-dependent.
-
Concentration: Exceeding the solubility limit of QPX7728 in a particular buffer system will lead to precipitation.
-
Oligomerization: Some earlier analogs of QPX7728 have shown a tendency to form oligomers (dimers, trimers, etc.) in solution, which can affect solubility. This phenomenon can be influenced by both pH and concentration.[8]
-
Buffer composition: The type and concentration of salts in your buffer can impact the solubility of QPX7728.
Q3: What are the recommended solvents and starting concentrations for QPX7728 disodium salt?
For initial stock solutions, the following solvents and concentrations are recommended. Sonication is advised to aid dissolution.[9]
| Solvent | Recommended Concentration | Molar Concentration (approx.) | Notes |
| Water (H₂O) | 60 mg/mL | 211.3 mM | Sonication is recommended to facilitate dissolution.[9] |
| Dimethyl sulfoxide (DMSO) | 80 mg/mL | 281.73 mM | Sonication is recommended. Ensure the final DMSO concentration in your assay is not inhibitory to bacterial growth (typically ≤1%).[9] |
Q4: How can I troubleshoot the precipitation of QPX7728 during my experiment?
If you encounter precipitation, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for QPX7728 precipitation.
Experimental Protocols
Protocol 1: Preparation of QPX7728 Disodium Stock Solution
This protocol describes the preparation of a high-concentration stock solution of QPX7728 disodium salt for use in in vitro assays such as Minimum Inhibitory Concentration (MIC) testing.
Materials:
-
QPX7728 disodium salt powder
-
Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of QPX7728 disodium salt powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile water or DMSO to achieve the target concentration (e.g., 60 mg/mL in water or 80 mg/mL in DMSO).
-
Initial Dissolution: Vortex the tube vigorously for 1-2 minutes to initiate dissolution.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 10-15 minutes. This step is crucial for complete dissolution.[9]
-
Visual Inspection: Visually inspect the solution to ensure no particulate matter is present. If undissolved material remains, repeat the sonication step.
-
Sterilization (Aqueous Stocks): If preparing an aqueous stock solution, it can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent).[9]
Protocol 2: General Guideline for MIC Assay using QPX7728
This protocol provides a general framework for performing a broth microdilution MIC assay to determine the activity of a β-lactam antibiotic in combination with QPX7728.
Materials:
-
QPX7728 stock solution (from Protocol 1)
-
β-lactam antibiotic stock solution
-
96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial inoculum prepared to the appropriate density (e.g., 5 x 10⁵ CFU/mL)
-
Multichannel pipette
Procedure:
-
Plate Preparation: In each well of a 96-well plate, add 50 µL of CAMHB.
-
Antibiotic Dilution: Create a serial 2-fold dilution of the β-lactam antibiotic across the plate.
-
QPX7728 Addition: Add a fixed concentration of QPX7728 to each well containing the serially diluted antibiotic. A common concentration used in studies is 4 or 8 µg/mL.[10]
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in broth without any antibiotic or QPX7728) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the β-lactam antibiotic, in the presence of QPX7728, that completely inhibits visible bacterial growth.
Signaling Pathway and Mechanism of Action
QPX7728 functions by inhibiting bacterial β-lactamase enzymes. This action protects β-lactam antibiotics from degradation, allowing them to inhibit their target, the Penicillin-Binding Proteins (PBPs). PBPs are essential enzymes for the synthesis of the bacterial cell wall peptidoglycan. Inhibition of PBPs disrupts cell wall synthesis, leading to cell lysis and bacterial death.
Caption: Mechanism of action of QPX7728 in combination with a β-lactam antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidoglycan Overview, Function & Structure - Lesson | Study.com [study.com]
- 3. gonvvama.com [gonvvama.com]
- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity of the Ultra-Broad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Meropenem against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
Optimizing QPX7728 dosage for in vivo animal studies
This technical support center provides essential information for researchers, scientists, and drug development professionals on optimizing the dosage of QPX7728 for in vivo animal studies. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of QPX7728 for in vivo mouse studies?
A1: Based on preclinical studies, a common starting point for QPX7728 in combination with a β-lactam antibiotic in a neutropenic mouse thigh infection model is between 12.5 mg/kg and 50 mg/kg, administered every two hours for 24 hours.[1] The optimal dose will depend on the specific β-lactam partner, the bacterial strain being tested, and the infection model.
Q2: What is the mechanism of action of QPX7728?
A2: QPX7728 is an ultra-broad-spectrum β-lactamase inhibitor. It works by inhibiting a wide range of β-lactamase enzymes produced by bacteria, which are a primary mechanism of resistance to β-lactam antibiotics. QPX7728 inhibits serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B), thereby restoring the efficacy of co-administered β-lactam antibiotics.[1][2][3][4]
Q3: What are the pharmacokinetic properties of QPX7728 in animal models?
A3: Pharmacokinetic data for QPX7728 has been established in rats. The compound exhibits dose-proportional exposure with intravenous administration. It has a relatively short half-life and low volume of distribution, similar to many β-lactam antibiotics.[5] Notably, QPX7728 also demonstrates good oral bioavailability in rats, ranging from 43% to 53% at doses of 30-100 mg/kg.[5]
Q4: Which administration routes are suitable for QPX7728 in animal studies?
A4: QPX7728 has been successfully administered via both intravenous (IV) and oral (PO) routes in preclinical animal models.[2][5] In the widely used neutropenic mouse thigh infection model, intraperitoneal (IP) injection is a common route of administration for QPX7728 in combination with a β-lactam.[6]
Data Presentation
Table 1: Pharmacokinetics of QPX7728 in Rats Following Intravenous (IV) and Oral (PO) Administration [5]
| Route | Dose (mg/kg) | AUC (mg·h/L) | Cmax (mg/L) | Half-life (h) | Bioavailability (F) (%) |
| IV | 10 | 35.2 ± 8.2 | 26.1 ± 3.5 | 1.25 ± 0.36 | - |
| IV | 100 | 221.0 ± 46.7 | 208.3 ± 6.3 | 1.46 ± 0.72 | - |
| IV | 300 | 608.1 ± 15.3 | 543.8 ± 22.3 | 1.18 ± 0.41 | - |
| PO | 30 | 34.0 ± 7.3 | 8.6 ± 1.5 | 4.40 ± 1.23 | 53.2 ± 3.7 |
| PO | 100 | 89.7 ± 10.4 | 28.8 ± 2.5 | 3.23 ± 0.61 | 42.6 ± 4.8 |
| PO | 300 | 176.8 ± 28.0 | 52.0 ± 5.0 | 3.65 ± 0.25 | 28.0 ± 4.4 |
| PO | 1000 | 504.2 ± 141.7 | 90.4 ± 8.7 | 4.00 ± 1.33 | 24.3 ± 7.5 |
Table 2: Efficacy of QPX7728 in Combination with β-Lactams in a Neutropenic Mouse Thigh Infection Model with Carbapenem-Resistant Klebsiella pneumoniae [1]
| β-Lactam Partner | QPX7728 Dose (mg/kg, q2h) | Outcome |
| Aztreonam | 12.5, 25, or 50 | Bacterial killing at all doses |
| Biapenem | 12.5, 25, or 50 | Bacterial killing at all doses |
| Cefepime | 12.5, 25, or 50 | Bacterial killing at all doses |
| Ceftazidime | 12.5, 25, or 50 | Bacterial killing at all doses |
| Ceftolozane | 12.5, 25, or 50 | Bacterial killing at all doses |
| Meropenem | 12.5, 25, or 50 | Bacterial killing at all doses |
Experimental Protocols
Protocol: Neutropenic Mouse Thigh Infection Model
This protocol outlines the key steps for evaluating the in vivo efficacy of QPX7728 in combination with a β-lactam antibiotic.
-
Animal Model:
-
Bacterial Strain and Inoculum Preparation:
-
Use a well-characterized bacterial strain with known resistance mechanisms (e.g., carbapenem-resistant Klebsiella pneumoniae).
-
Prepare the inoculum from a logarithmic phase culture.
-
Wash and dilute the bacterial cells in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane).
-
Inject 0.1 mL of the bacterial inoculum into the right thigh muscle of each mouse.[7]
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 hours).
-
Administer QPX7728 and the partner β-lactam via the desired route (e.g., intraperitoneal injection).
-
Include a vehicle control group and groups for each drug administered alone.
-
Administer treatments at regular intervals (e.g., every 2 hours) for a defined period (e.g., 24 hours).[1]
-
-
Efficacy Assessment:
-
At the end of the treatment period (e.g., 24 hours post-inoculation), humanely euthanize the mice.
-
Aseptically remove and weigh the infected thigh.
-
Homogenize the thigh tissue in sterile phosphate-buffered saline (PBS).[7]
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the bacterial load (CFU/gram of tissue).[7]
-
Visualizations
References
- 1. Animal Models and Infectious Disease | Taconic Biosciences [taconic.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. imquestbio.com [imquestbio.com]
- 7. noblelifesci.com [noblelifesci.com]
Technical Support Center: Overcoming QPX7728 Degradation in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing QPX7728 in your research. Find troubleshooting advice and answers to frequently asked questions to mitigate degradation and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is QPX7728 and what is its primary mechanism of action?
QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor based on a cyclic boronic acid pharmacophore.[1][2][3] Its primary mechanism of action is the inhibition of a wide range of serine- and metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2][3] By inhibiting these enzymes, QPX7728 restores the efficacy of β-lactam antibiotics against resistant bacterial strains.[4][5]
Q2: What are the known degradation pathways for QPX7728?
As a cyclic boronic acid, QPX7728 is susceptible to degradation pathways common to this class of compounds. The primary pathways of concern are:
-
Oxidative Degradation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species, leading to inactive byproducts.
-
Protodeboronation: This involves the cleavage of the carbon-boron bond, which can be catalyzed by heat or acidic/basic conditions, resulting in the loss of the boronic acid group essential for its inhibitory activity.
-
Oligomerization: Earlier unsubstituted analogs of QPX7728 were prone to forming dimers and trimers in solution, a process dependent on pH and concentration.[6] However, the ortho-substituted design of QPX7728 significantly reduces this tendency.[6]
Q3: How should I properly store QPX7728 to minimize degradation?
To ensure the stability and longevity of your QPX7728 supply, adhere to the following storage guidelines:
| Form | Storage Condition | Duration |
| Solid (Powder) | Store at -20°C. | Up to 3 years[7] |
| In Solvent | Store at -80°C. | Up to 1 year[7] |
-
Shipping: QPX7728 is typically shipped with blue ice or at ambient temperature for short durations.[7] Upon receipt, it is crucial to transfer it to the recommended storage conditions immediately.
Q4: What are the recommended solvents for preparing QPX7728 stock solutions?
QPX7728 disodium salt exhibits good solubility in common laboratory solvents.
| Solvent | Concentration | Notes |
| Water | 60 mg/mL (211.3 mM) | Sonication is recommended to aid dissolution.[7] |
| DMSO | 80 mg/mL (281.73 mM) | Sonication is recommended to aid dissolution.[7] |
For long-term storage of stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with QPX7728, with a focus on preventing and identifying degradation.
Issue 1: Inconsistent or lower-than-expected activity of QPX7728 in enzymatic assays.
| Potential Cause | Troubleshooting Step |
| Degradation of QPX7728 stock solution. | Prepare fresh stock solutions from solid QPX7728. Avoid using stock solutions that have been stored for extended periods, especially at room temperature. |
| pH-mediated degradation in assay buffer. | Ensure the pH of your assay buffer is within a stable range for QPX7728. A study on QPX7728 analogs suggests that a pH of 7.8 is suitable for minimizing oligomerization.[6] It is recommended to empirically test the stability of QPX7728 in your specific assay buffer by incubating it for the duration of the experiment and then testing its activity. |
| Oxidation during the experiment. | Degas buffers to remove dissolved oxygen. Consider the addition of antioxidants if compatible with your assay system. Minimize exposure of solutions to air and light. |
| Incompatible assay components. | Verify that other components in your assay mixture (e.g., reducing agents, metal ions) do not promote the degradation of QPX7728. |
Issue 2: Variability in results between different experimental batches.
| Potential Cause | Troubleshooting Step |
| Inconsistent concentration of active QPX7728. | Always prepare fresh dilutions of QPX7728 from a properly stored stock solution for each experiment. |
| Formation of oligomers in concentrated solutions. | While less of a concern for QPX7728 than its predecessors, it's good practice to prepare working solutions at the final desired concentration shortly before use. |
Experimental Protocols
1. Preparation of QPX7728 Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of QPX7728 disodium salt in water.
Materials:
-
QPX7728 disodium salt (MW: 283.96 g/mol )
-
Nuclease-free water
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the vial of solid QPX7728 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of QPX7728 disodium salt in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 2.84 mg.
-
Add the appropriate volume of nuclease-free water to achieve the desired concentration.
-
Vortex the tube briefly to mix.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C.
2. β-Lactamase Inhibition Assay - A General Protocol
This protocol provides a general framework for assessing the inhibitory activity of QPX7728 against a specific β-lactamase using a chromogenic substrate like nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
QPX7728 stock solution (e.g., 10 mM in water)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Nitrocefin (or other suitable chromogenic/fluorogenic β-lactamase substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of QPX7728 in the assay buffer to cover a range of desired concentrations.
-
In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.
-
Add the different concentrations of QPX7728 to the wells containing the enzyme. Include a control well with enzyme but no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the nitrocefin substrate to all wells.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., 490 nm for nitrocefin hydrolysis) over time using a microplate reader.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the reaction velocity as a function of the QPX7728 concentration to determine the IC₅₀ value.
Visualizing Experimental Workflows and Concepts
To aid in understanding and executing experiments, the following diagrams illustrate key processes and logical relationships.
Caption: Workflow for a typical β-lactamase inhibition assay with QPX7728.
Caption: A logical guide to troubleshooting QPX7728 degradation issues.
Caption: Signaling pathway illustrating QPX7728's role in restoring antibiotic efficacy.
References
- 1. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. QPX7728 disodium | Metal-β-lactamase inhibitor | TargetMol [targetmol.com]
Interpreting unexpected results in QPX7728 inhibition assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QPX7728 inhibition assays.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Question: My IC50 values for QPX7728 are significantly higher than the published data. What are the potential causes?
Answer: Discrepancies in IC50 values can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Guide:
-
Reagent Integrity:
-
QPX7728 Stability: QPX7728 is a cyclic boronic acid. Ensure that the compound has been stored correctly and has not undergone degradation. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[1]
-
Enzyme Activity: Verify the activity of your beta-lactamase preparation. Enzyme degradation or incorrect concentration will directly impact the IC50 value.
-
Substrate Quality: Ensure the substrate (e.g., nitrocefin, imipenem) is not degraded. For instance, a premature red color in a nitrocefin solution indicates degradation.[1]
-
-
Assay Conditions:
-
pH: Confirm the pH of your buffer is neutral, as nitrocefin is unstable at non-neutral pH.[1]
-
Incubation Times: QPX7728 exhibits different inhibition kinetics depending on the enzyme class. For serine beta-lactamases, it acts as a covalent, slowly reversible inhibitor, which may require a pre-incubation step with the enzyme before adding the substrate.[2][3][4] For metallo-beta-lactamases, it is a competitive, fast-on-fast-off inhibitor.[2][4] Ensure your incubation times are appropriate for the target enzyme class.
-
Enzyme and Substrate Concentrations: The IC50 value can be sensitive to the concentration of the enzyme and the substrate. Ensure these are consistent with established protocols.
-
-
Instrument Settings:
-
Verify the settings of your plate reader (e.g., wavelength for nitrocefin hydrolysis) and ensure it is functioning correctly.
-
2. Question: I am observing high background noise or a high rate of spontaneous substrate hydrolysis in my assay.
Answer: High background noise can mask the inhibitory effect of QPX7728 and lead to inaccurate results.
Troubleshooting Guide:
-
Substrate Stability: As mentioned, substrates like nitrocefin can degrade spontaneously. Prepare fresh solutions and protect them from light.[1]
-
Buffer Contamination: The buffer might be contaminated with a beta-lactamase. Use fresh, sterile buffers.
-
Contaminated Reagents: Check all reagents for potential contamination.
-
Assay Plate: Ensure the microplates are clean and free of any residues.
3. Question: My results are not reproducible between experiments.
Answer: Lack of reproducibility is a common issue in enzymatic assays and can be addressed by carefully controlling experimental variables.
Troubleshooting Guide:
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can introduce significant error.[1] Calibrate your pipettes regularly.
-
Reagent Preparation: Prepare fresh reagents for each experiment to avoid issues with stability and degradation.[1]
-
Consistent Timing: Ensure that incubation times and the timing of reagent additions are kept constant across all wells and plates.
-
Temperature Control: Perform assays at a consistent and controlled temperature, as enzyme kinetics are temperature-dependent.
4. Question: I am seeing incomplete inhibition even at high concentrations of QPX7728.
Answer: This could be due to a variety of factors, from the specific enzyme being tested to experimental artifacts.
Troubleshooting Guide:
-
Enzyme Class Specificity: While QPX7728 has an ultrabroad spectrum, its potency varies against different beta-lactamases. For example, it has lower potency against IMP subgroup MBLs compared to VIM and NDM MBLs.[2][3] It is also suggested to be a poor inhibitor of L1 from Stenotrophomonas maltophilia (a B3 subclass MBL).[2]
-
Aggregate-Based Inhibition: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. While not specifically documented for QPX7728, this is a general consideration in drug discovery assays.
-
Efflux and Permeability in Whole-Cell Assays: In whole-cell assays, while QPX7728 is minimally affected by major efflux pumps and porin mutations, these intrinsic resistance mechanisms can still have a minor impact on its potency.[5][6][7]
Data Presentation
Table 1: IC50 Values (nM) of β-Lactamase Inhibition by QPX7728
| Enzyme Class | Enzyme | IC50 (nM) |
| Class A | CTX-M-14 | 1 - 3 |
| CTX-M-15 | 1 - 3 | |
| SHV-12 | 1 - 3 | |
| TEM-10 | 1 - 3 | |
| TEM-26 | 1 - 3 | |
| KPC-2 | ~3 | |
| Class B (MBL) | VIM-1 | 14 |
| NDM-1 | 55 | |
| IMP-1 | 610 | |
| IMP-26 | 4000 | |
| Class C | P99 | ~22 |
| Class D | OXA-48 | 1 |
| OXA-23 | 1 |
Data compiled from multiple sources.[2][3][4][8]
Experimental Protocols
Protocol 1: Determination of IC50 for Serine Beta-Lactamases
-
Reagent Preparation:
-
Prepare a stock solution of QPX7728 in DMSO.
-
Prepare a working solution of the serine beta-lactamase in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
Prepare a working solution of the substrate (e.g., 100 µM nitrocefin) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 2 µL of serially diluted QPX7728 solution to the wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Monitor the hydrolysis of the substrate by measuring the absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Determination of IC50 for Metallo-Beta-Lactamases (MBLs)
-
Reagent Preparation:
-
Prepare a stock solution of QPX7728 in DMSO.
-
Prepare a working solution of the MBL in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2).
-
Prepare a working solution of the substrate (e.g., 100 µM imipenem) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the substrate solution to each well.
-
Add 2 µL of serially diluted QPX7728 solution to the wells.
-
Initiate the reaction by adding 50 µL of the enzyme solution. Note: No pre-incubation is necessary due to the fast-on-fast-off kinetics.
-
Monitor the hydrolysis of the substrate by measuring the decrease in absorbance at the appropriate wavelength (e.g., 299 nm for imipenem) over time.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Inhibition mechanisms of QPX7728.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - Qpex Biopharma [qpexbio.com]
QPX7728 Technical Support Center: Preventing Hydrolysis During Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the handling and use of QPX7728, an ultra-broad-spectrum β-lactamase inhibitor, with a focus on preventing its hydrolysis during experimental procedures. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is QPX7728 and why is its stability important?
QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor belonging to the cyclic boronate class.[1][2] It is designed to be used in combination with β-lactam antibiotics to overcome resistance in bacteria that produce β-lactamase enzymes.[3][4] The core chemical structure of QPX7728, a cyclic boronic ester, can be susceptible to hydrolysis, which is the cleavage of the molecule by water. If hydrolysis occurs, QPX7728 will be inactivated, leading to inaccurate and unreliable experimental outcomes. Therefore, maintaining its chemical stability is critical for its efficacy as a β-lactamase inhibitor.
Q2: What are the main factors that can cause QPX7728 hydrolysis?
The primary factor leading to the hydrolysis of boronic esters like QPX7728 is the presence of water, especially under non-neutral pH conditions. The stability of cyclic boronic esters is known to be pH-dependent. Both acidic and basic conditions can potentially accelerate the rate of hydrolysis. Temperature is another factor, as higher temperatures can increase the rate of chemical reactions, including hydrolysis.
Q3: How can I detect if my QPX7728 solution has undergone hydrolysis?
Hydrolysis of QPX7728 would result in the formation of its corresponding boronic acid and diol hydrolysis products. These can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). When analyzing boronic esters by reversed-phase HPLC, it is important to be aware of the potential for on-column hydrolysis.[5][6] To minimize this analytical artifact, using a column with low residual silanol activity and a mobile phase without a pH modifier is recommended.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a suitable method as the high organic content of the mobile phase can prevent on-column hydrolysis.[6]
Q4: What is oligomerization of QPX7728 and how can I prevent it?
Some boronic acids have a tendency to form oligomers (dimers, trimers, etc.) in solution, which can affect their properties and activity.[7] The formation of these oligomers is often dependent on the pH and concentration of the solution. For QPX7728, it has been noted that the presence of an ortho-substituent on its chemical structure significantly reduces the tendency for oligomerization.[7] To minimize any potential oligomerization, it is advisable to work with freshly prepared solutions and avoid highly concentrated stock solutions for prolonged periods.
Troubleshooting Guide: Preventing QPX7728 Hydrolysis
This guide provides specific troubleshooting advice to minimize the risk of QPX7728 hydrolysis during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of QPX7728 | Hydrolysis of the compound due to improper solution preparation or storage. | - Prepare fresh solutions of QPX7728 for each experiment. - Use anhydrous solvents for preparing stock solutions. - If aqueous buffers are required, prepare the final working solution immediately before use. - Control the pH of aqueous solutions, aiming for neutral conditions (pH ~7.0) where possible.[1] |
| Precipitation or cloudiness in QPX7728 solutions | Potential hydrolysis leading to less soluble degradation products or oligomerization at high concentrations. | - Ensure complete dissolution of the compound. Gentle warming and vortexing may be applied. - If precipitation persists, consider preparing a fresh, less concentrated solution. - Filter the solution through a suitable syringe filter (e.g., 0.22 µm) before use. |
| Variability in results between experimental runs | Degradation of QPX7728 in stock solutions stored over time. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C in tightly sealed vials. - For aqueous working solutions, do not store for extended periods, even at 4°C. Prepare fresh daily. |
Experimental Protocols
Protocol 1: Preparation of QPX7728 Stock Solution
-
Materials:
-
QPX7728 powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the QPX7728 powder to equilibrate to room temperature before opening the vial to prevent condensation of atmospheric moisture.
-
Weigh the required amount of QPX7728 in a sterile environment.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C in a desiccated environment.
-
Protocol 2: Preparation of Aqueous Working Solutions
-
Materials:
-
QPX7728 stock solution in anhydrous DMSO
-
Sterile aqueous buffer of choice (e.g., 50 mM sodium phosphate, pH 7.0)[1]
-
-
Procedure:
-
Thaw a single-use aliquot of the QPX7728 stock solution at room temperature.
-
Immediately before use, dilute the stock solution to the final desired concentration in the pre-warmed (if required by the assay) aqueous buffer.
-
Mix thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared working solution promptly. Do not store aqueous solutions of QPX7728.
-
Data Presentation
While specific quantitative data on QPX7728 hydrolysis rates under various conditions are not publicly available, the following table summarizes the key factors influencing its stability based on the general properties of cyclic boronic esters.
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Acidic (<6) or Basic (>8) | May increase the rate of hydrolysis. | Maintain a neutral pH (~7.0) in aqueous solutions. |
| Temperature | Elevated (>37°C) | Can accelerate the rate of hydrolysis. | Prepare solutions at room temperature and avoid unnecessary heating. For assays requiring incubation at 37°C, prepare the working solution immediately before incubation.[1] |
| Solvent | Aqueous Buffers | Can lead to hydrolysis over time. | Use anhydrous solvents for stock solutions and prepare aqueous working solutions fresh for each experiment. |
| Storage | Room Temperature / 4°C (Aqueous) | Prone to degradation. | Store stock solutions at -20°C or -80°C. Avoid storing aqueous solutions. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Conceptual pathway of QPX7728 hydrolysis.
Caption: Recommended workflow to ensure QPX7728 stability.
Caption: Key factors influencing the stability of QPX7728.
References
- 1. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics Against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - Qpex Biopharma [qpexbio.com]
- 4. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing QPX7728 Bioavailability in Murine Models
This technical support resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of the ultra-broad-spectrum β-lactamase inhibitor, QPX7728, in mouse models. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential issues researchers may face when working with QPX7728 in mice, focusing on formulation, administration, and pharmacokinetic variability.
Q1: We are observing low or inconsistent plasma concentrations of QPX7728 after oral administration in our mouse model. What are the potential causes and solutions?
A1: Low and variable oral bioavailability is a common challenge in preclinical studies. Several factors could be contributing to this issue with QPX7728.
-
Poor Aqueous Solubility: QPX7728, like many small molecule inhibitors, may have limited solubility in aqueous solutions, which can hinder its absorption in the gastrointestinal tract.
-
Metabolic Instability: The compound might be subject to first-pass metabolism in the gut wall or liver. While QPX7728 was designed for improved metabolic stability, this can vary between species.
-
Formulation Issues: The vehicle used to dissolve or suspend QPX7728 for oral gavage may not be optimal for absorption.
-
Experimental Technique: Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes affecting absorption.
Troubleshooting Steps:
-
Optimize the Formulation:
-
Solubility Enhancement: Experiment with different formulation strategies. For preclinical studies, co-solvents (e.g., PEG400, propylene glycol), surfactants (e.g., Tween 80, Cremophor EL), or complexing agents (e.g., cyclodextrins) can be used to improve solubility.
-
Lipid-Based Formulations: Consider formulating QPX7728 in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). These formulations can enhance lymphatic uptake and bypass first-pass metabolism.
-
Particle Size Reduction: If using a suspension, reducing the particle size through micronization or nanocrystal technology can increase the surface area for dissolution.
-
-
Consider a Prodrug Strategy:
-
Research has shown that prodrugs of QPX7728 can significantly enhance oral bioavailability.[1][2] QPX7831 is an orally bioavailable prodrug of QPX7728 that was developed to ensure consistent and high oral bioavailability across species.[1][2] If direct administration of QPX7728 proves challenging, investigating a suitable prodrug could be a viable alternative.
-
-
Refine Experimental Protocols:
-
Oral Gavage Technique: Ensure that personnel are properly trained in oral gavage to minimize stress to the animals and prevent administration errors. Refer to the detailed protocol in the "Experimental Protocols" section.
-
Fasting: Standardize the fasting period for mice before oral administration, as the presence of food can significantly impact drug absorption. A common practice is a 4-6 hour fasting period.
-
Q2: What is the expected oral bioavailability of QPX7728?
Q3: Are there any known metabolic liabilities of QPX7728 that could affect its bioavailability in mice?
A3: QPX7728 was developed from earlier compounds that had identified metabolic liabilities.[5] While QPX7728 itself was designed for greater metabolic stability, it is important to consider that metabolic profiles can differ between species. In vitro studies using mouse liver microsomes can provide valuable information on the metabolic stability of QPX7728 in this species and help to predict its in vivo clearance.
Quantitative Data
The following table summarizes available pharmacokinetic data for QPX7728 in mice following intraperitoneal administration. This data can serve as a reference for expected systemic exposure when troubleshooting oral bioavailability.
| Parameter | 12.5 mg/kg | 25 mg/kg | 50 mg/kg |
| Route of Administration | Intraperitoneal | Intraperitoneal | Intraperitoneal |
| Cmax (mg/L) | 10.3 | 24.9 | 48.9 |
| AUC (mg*h/L) | 7.9 | 18.2 | 37.8 |
| Half-life (h) | 0.4 | 0.4 | 0.4 |
| Clearance (L/h/kg) | 1.6 | 1.4 | 1.3 |
Data sourced from a study in neutropenic mice infected with carbapenem-resistant Klebsiella pneumoniae.[1]
Experimental Protocols
Formulation of QPX7728 for Oral Administration
This protocol provides a starting point for formulating QPX7728 for oral gavage in mice. Optimization may be required based on the specific experimental needs.
Materials:
-
QPX7728 powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or a solution containing a co-solvent like PEG400 and a surfactant like Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Procedure:
-
Accurately weigh the required amount of QPX7728 powder.
-
In a sterile microcentrifuge tube, add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension or solution.
-
If solubility is an issue, sonicate the mixture for 5-10 minutes to aid in dissolution.
-
Check the pH of the final formulation and adjust if necessary to be within a physiologically acceptable range (typically pH 6.5-7.5).
-
Prepare the formulation fresh on the day of the experiment.
Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral administration of a compound to a mouse using a gavage needle.
Materials:
-
Mouse restraint device (optional)
-
Appropriately sized gavage needle (for adult mice, typically 20-22 gauge, 1-1.5 inches long with a flexible or rigid ball tip)
-
Syringe with the prepared QPX7728 formulation
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, to the side of the incisors.
-
Advancement: Advance the needle along the roof of the mouth towards the esophagus. The mouse will often swallow, which helps guide the needle. Do not force the needle; if resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the stomach (the appropriate depth can be pre-measured against the mouse's body from the mouth to the last rib), slowly administer the formulation.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Observe the mouse for a few minutes after the procedure for any signs of distress, such as labored breathing.
Visualizations
Caption: Workflow for assessing the oral bioavailability of QPX7728 in mice.
Caption: Troubleshooting flowchart for low oral bioavailability of QPX7728.
References
- 1. journals.asm.org [journals.asm.org]
- 2. QPX7728, an Ultra-Broad-Spectrum β-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - Qpex Biopharma [qpexbio.com]
- 3. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
QPX7728 Technical Support Center: Investigating Off-Target Effects and Cellular Assay Performance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the novel β-lactamase inhibitor, QPX7728. The following frequently asked questions (FAQs) and troubleshooting guides address potential issues and inquiries related to off-target effects and cellular assay performance.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of QPX7728 in mammalian cells?
A pilot toxicology study in rats provides initial safety data. In a 7-day study with daily intravenous infusions of QPX7728 at doses of 30, 100, and 300 mg/kg, no changes were observed in tissue histology or clinical chemistry, suggesting a favorable safety profile at these concentrations.[1]
Q2: How does QPX7728 interact with different classes of β-lactamases? Is it completely specific?
QPX7728 is an ultra-broad-spectrum inhibitor, targeting a wide array of both serine and metallo-β-lactamases.[2][3][4][5][6][7] It potently inhibits Class A, C, and D serine β-lactamases and many Class B metallo-β-lactamases (MBLs).[2][3][6][8] However, its activity is not all-encompassing. For instance, it does not inhibit MBLs from the B3 subclass, such as L1 from Stenotrophomonas maltophilia.[5][8] While it inhibits many important MBLs like NDM, VIM, and IMP, the potency can vary, with some IMP enzymes showing lower susceptibility.[2][3]
Q3: Can bacterial resistance mechanisms other than β-lactamases affect QPX7728's performance in cellular assays?
Yes, intrinsic resistance mechanisms like efflux pumps and porin mutations can influence the intracellular concentration and, consequently, the efficacy of QPX7728. However, studies have shown that QPX7728 is minimally affected by major multidrug resistance (MDR) efflux pumps in Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[2][4][7] This represents a significant advantage over earlier generation inhibitors like vaborbactam.[9] While mutations in the OmpK36 porin in Klebsiella pneumoniae can reduce the potency of QPX7728, the inhibitor is still capable of reversing carbapenem resistance mediated by KPC enzymes in strains with these mutations.[7]
Troubleshooting Guide
Problem: Inconsistent potentiation of a partner β-lactam antibiotic in cellular assays.
-
Possible Cause 1: Expression of a non-inhibited β-lactamase.
-
Possible Cause 2: High-level expression of efflux pumps.
-
Troubleshooting Step: Although QPX7728 is less affected by efflux than other inhibitors, high-level overexpression of certain pumps could potentially reduce its intracellular concentration.[2][4][7] Consider using an isogenic strain with a knockout of the suspected efflux pump to confirm its impact.
-
-
Possible Cause 3: Altered outer membrane permeability.
-
Troubleshooting Step: Porin mutations, especially in P. aeruginosa and K. pneumoniae, can affect the entry of QPX7728 into the bacterial cell.[2][7] If you suspect porin loss, you can assess the outer membrane permeability of your strain or compare its susceptibility to a panel of antibiotics with known entry pathways.
-
Quantitative Data Summary
The inhibitory activity of QPX7728 against a wide range of β-lactamases has been determined through biochemical assays. The following table summarizes the 50% inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) for key enzymes.
| β-Lactamase Class | Enzyme | IC₅₀ (nM) | Kᵢ (nM) |
| Class A (Serine) | KPC-2 | 2.9 ± 0.4 | - |
| CTX-M-15 | 1.2 ± 0.1 | - | |
| SHV-12 | 1 - 3 | - | |
| TEM-10 | 1 - 3 | - | |
| Class C (Serine) | P99 | 22 ± 8 | - |
| Class D (Serine) | OXA-23 | 1 - 2 | - |
| OXA-24 | 1 - 2 | - | |
| OXA-48 | 1.1 ± 0.4 | - | |
| OXA-58 | 1 - 2 | - | |
| Class B (Metallo) | NDM-1 | 55 ± 25 | 32 ± 14 |
| VIM-1 | 14 ± 4 | 7.5 ± 2.1 | |
| IMP-1 | 610 ± 70 | 240 ± 30 |
Data compiled from multiple sources.[2][3][5][10]
Methodologies and Visualizations
Experimental Protocols
1. Determination of IC₅₀ Values for β-Lactamase Inhibition
This protocol outlines the general procedure for determining the concentration of QPX7728 required to inhibit 50% of the activity of a purified β-lactamase.
-
Materials: Purified β-lactamase, QPX7728 stock solution, chromogenic β-lactam substrate (e.g., nitrocefin or CENTA), assay buffer, 96-well microplate, and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of QPX7728 in the assay buffer.
-
Add a constant amount of the purified β-lactamase to each well of the microplate containing the QPX7728 dilutions.
-
Incubate the enzyme and inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time using a microplate reader to determine the initial reaction velocity.
-
Plot the initial velocity against the logarithm of the QPX7728 concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.
-
2. Minimum Inhibitory Concentration (MIC) Potentiation Assay
This cellular assay determines the ability of QPX7728 to restore the activity of a β-lactam antibiotic against a resistant bacterial strain.
-
Materials: Bacterial strain expressing a β-lactamase, β-lactam antibiotic, QPX7728, cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microplate, and an incubator.
-
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in CAMHB.
-
In a 96-well microplate, prepare two-fold serial dilutions of the β-lactam antibiotic.
-
Prepare a second set of serial dilutions of the β-lactam antibiotic in broth containing a fixed, sub-inhibitory concentration of QPX7728 (e.g., 4 or 8 µg/mL).
-
Inoculate all wells with the bacterial suspension.
-
Incubate the microplate at the appropriate temperature and duration for the specific bacterial species.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
The potentiation effect is observed as a reduction in the MIC of the β-lactam antibiotic in the presence of QPX7728.
-
Visualizations
Caption: Workflow for biochemical and cellular assays.
Caption: QPX7728 mechanism of action in bacteria.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 7. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectrum of Beta-Lactamase Inhibition by the Cyclic Boronate QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases: Enhancement of Activity of Multiple Antibiotics Against Isogenic Strains Expressing Single Beta-Lactamases - Qpex Biopharma [qpexbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
QPX7728 Technical Support Center: Troubleshooting MIC Variability
Welcome to the technical support center for QPX7728. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in Minimum Inhibitory Concentration (MIC) values observed during in vitro testing. The following frequently asked questions (FAQs) and troubleshooting guides will help you understand the key factors that can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in MICs for our QPX7728-antibiotic combination against different clinical isolates of the same species. Is this expected?
A1: Yes, variability in MICs is expected and typically reflects the diverse range of resistance mechanisms present in clinical isolates. The activity of a QPX7728/β-lactam combination is determined by multiple factors.[1][2] The primary drivers of this variability are:
-
The specific β-lactamase(s) produced: QPX7728 is a potent inhibitor of a wide array of serine and metallo-β-lactamases (MBLs), but its inhibitory potency can vary between different enzyme types.[3][4]
-
Expression levels of β-lactamases: Higher expression of a target β-lactamase may require higher concentrations of the inhibitor for full potentiation of the partner antibiotic.
-
Presence of non-β-lactamase resistance mechanisms: Intrinsic resistance mechanisms such as efflux pump overexpression and porin mutations can impact the susceptibility of the partner β-lactam, thereby affecting the combination's overall MIC.[2][5]
-
Mutations in the β-lactamase enzyme: Specific mutations, such as the D179Y substitution in KPC enzymes, can confer resistance to other β-lactamase inhibitors and may influence the potency of QPX7728 combinations.[2]
Q2: How does our choice of the partner β-lactam affect the final MIC value?
A2: The choice of the partner β-lactam is critical and significantly influences the observed MIC. The potentiation effect of QPX7728 is more effective with antibiotics that are less susceptible to hydrolysis by the specific β-lactamase present in the test organism.[2] For example, against strains producing metallo-β-lactamases (MBLs), a partner antibiotic that is a poor substrate for MBLs, such as piperacillin, may result in a more potent combination compared to other β-lactams.[2][6] Furthermore, the partner drug's susceptibility to intrinsic resistance mechanisms like efflux is a key consideration. A combination like QPX7728-ceftolozane is highly potent against many Pseudomonas aeruginosa strains because neither agent is a substrate for the major MexAB-OprM efflux pump, nor is it affected by the inactivation of the OprD porin.[2]
Q3: What is the known impact of efflux pumps and porin mutations on QPX7728's activity?
A3: QPX7728 was designed to have low susceptibility to common intrinsic resistance mechanisms.[7]
-
Efflux Pumps: QPX7728 is minimally affected by the overexpression of major multidrug resistance efflux pumps in Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][8][9] This represents a significant advantage over some earlier-generation inhibitors.
-
Porin Mutations: While QPX7728's entry into the bacterial cell is less affected by porin mutations compared to other agents, some impact can be observed.[10] For instance, mutations in the OmpK36 porin in Klebsiella pneumoniae can reduce the potency of QPX7728, though it often remains effective at reversing resistance.[8] Inactivation of the carbapenem-specific porin OprD in P. aeruginosa does not affect the potency of QPX7728.[8]
Q4: What concentration of QPX7728 should be used for in vitro susceptibility testing?
A4: Most published studies evaluate QPX7728 at a fixed concentration against a range of antibiotic dilutions. Commonly used concentrations are 4 µg/mL and 8 µg/mL.[3][6][11] The optimal fixed concentration is determined based on the concept of Target Potentiation Concentration (TPC). The TPC90 is the concentration of QPX7728 required to lower the MIC of the partner antibiotic to or below its susceptibility breakpoint for 90% of the tested isolates.[2] For carbapenem-resistant Enterobacterales (CRE), the TPC90 of QPX7728 in combination with meropenem was determined to be 4 µg/mL.[2]
Data Summary Tables
Table 1: Key Factors Influencing MIC Values of QPX7728 Combinations
| Factor | Description | Impact on MIC |
| Partner β-Lactam | The chosen antibiotic (e.g., meropenem, cefepime, ceftolozane). | High. Varies based on the antibiotic's stability to hydrolysis and its susceptibility to intrinsic resistance mechanisms.[1][2] |
| β-Lactamase Type | The specific Class A, B, C, or D enzyme produced by the isolate. | High. QPX7728 has ultra-broad-spectrum activity but shows variable potency against different enzymes (e.g., higher IC50 for IMP-1 vs. VIM-1 or NDM-1).[3][4] |
| Efflux Pumps | Overexpression of multidrug resistance pumps (e.g., MexAB-OprM). | Low for QPX7728 itself.[1] The partner antibiotic's susceptibility to efflux can still influence the final MIC of the combination.[2] |
| Porin Mutations | Loss or modification of outer membrane porins (e.g., OmpK36, OprD). | Moderate. Can reduce QPX7728 potency but often does not eliminate its potentiating effect.[8] |
| QPX7728 Concentration | The fixed concentration of QPX7728 used in the assay. | High. Higher concentrations generally lead to greater potentiation of the partner antibiotic.[2] |
Table 2: Potency of QPX7728 Against Purified β-Lactamase Enzymes
Data extracted from Tsivkovski et al. (2020)[4]
| β-Lactamase Class | Enzyme | IC₅₀ (nM) of QPX7728 |
| Class A | KPC-2 | 2.9 ± 0.4 |
| CTX-M-15 | 1.1 ± 0.2 | |
| Class B (MBL) | NDM-1 | 55 ± 25 |
| VIM-1 | 14 ± 4 | |
| IMP-1 | 610 ± 70 | |
| Class C | P99 | 22 ± 8 |
| Class D | OXA-23 | 1.0 ± 0.2 |
| OXA-48 | 1.2 ± 0.3 |
Table 3: Example MIC Shift with QPX7728 Against P. aeruginosa
Data derived from a representative panel of 500 P. aeruginosa isolates, tested with QPX7728 at 8 µg/mL.[6]
| Antibiotic | MIC₉₀ Alone (µg/mL) | MIC₉₀ with QPX7728 (µg/mL) | Fold Decrease in MIC₉₀ |
| Meropenem | 16 | 8 | 2 |
| Cefepime | 32 | 8 | 4 |
| Ceftolozane | 4 | 1 | 4 |
Troubleshooting Variability in MIC Values
If you encounter unexpected or highly variable MIC results, the following workflow can help identify the potential cause.
Caption: Troubleshooting workflow for variable QPX7728 MIC results.
Experimental Protocols
Standard Broth Microdilution Protocol for QPX7728 Combination Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[6]
-
Materials & Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
QPX7728 stock solution (prepare in a suitable solvent, e.g., water or DMSO, as recommended by the supplier).
-
Partner β-lactam antibiotic stock solution.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Prepare a working solution of CAMHB containing a fixed concentration of QPX7728 (e.g., 4 µg/mL or 8 µg/mL).
-
Dispense 50 µL of the QPX7728-containing CAMHB into each well of the microtiter plate (excluding the growth control well, which receives 100 µL of standard CAMHB).
-
In the first well of each row, add 50 µL of the partner β-lactam at four times the highest desired final concentration.
-
Perform a 2-fold serial dilution of the partner β-lactam across the plate by transferring 50 µL from one well to the next. Discard the final 50 µL from the last well. This results in wells containing 50 µL of CAMHB with a fixed QPX7728 concentration and serially diluted partner antibiotic.
-
-
Inoculation:
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture in a saline solution to match a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB according to CLSI guidelines to achieve a final target inoculum density of 5 x 10⁵ CFU/mL.
-
Add 50 µL of the final diluted inoculum to each well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the partner β-lactam, in the presence of the fixed QPX7728 concentration, that completely inhibits visible bacterial growth. The growth control well should show turbidity.
-
References
- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 3. Spectrum of Beta-Lactamase Inhibition by the Cyclic Boronate QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases: Enhancement of Activity of Multiple Antibiotics Against Isogenic Strains Expressing Single Beta-Lactamases - Qpex Biopharma [qpexbio.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Qpex Biopharma Initiates Phase 1 Clinical Trial of QPX7728 for Drug-Resistant Bacterial Infections - Qpex Biopharma [qpexbio.com]
- 8. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. 681. In vitro Activity of the β-Lactamase Inhibitor QPX7728 in Combination with Several β-Lactams Against Acinetobacter baumannii (AB) and Pseudomonas aeruginosa (PSA) - PMC [pmc.ncbi.nlm.nih.gov]
QPX7728 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with QPX7728. The information is designed to address potential stability-related issues and other common challenges encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is QPX7728 and what is its primary mechanism of action?
QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) belonging to the cyclic boronate class.[1] It is designed to be co-administered with β-lactam antibiotics to overcome bacterial resistance. Its primary mechanism involves the inhibition of a wide variety of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics. QPX7728 is effective against both serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][2]
Q2: How does QPX7728 interact with different classes of β-lactamases?
QPX7728 exhibits a dual mechanism of action:
-
Serine β-lactamases: It acts as a reversible covalent inhibitor. The process involves the formation of a non-covalent complex, followed by the formation of a covalent bond between the boron atom of QPX7728 and the catalytic serine residue of the enzyme.[1]
-
Metallo-β-lactamases (MBLs): It functions as a competitive, "fast-on-fast-off" inhibitor for MBLs like NDM, VIM, and IMP.[2][3]
Q3: Is the QPX7728-enzyme complex stable over time?
The stability of the QPX7728-β-lactamase complex is variable and depends on the specific enzyme.[1][4] This is a key feature of its reversible inhibition mechanism, not an indication of compound instability. The "target residence time" – how long QPX7728 remains bound to the enzyme – can range from a few minutes to several hours.[2][3][4][5]
Q4: Are there any known stability issues with QPX7728 in solution?
While specific long-term stability data for QPX7728 solutions is not extensively published in the provided search results, a related issue was noted with earlier, unsubstituted analogs in the same chemical series. These precursors showed a tendency to form oligomers (dimers, trimers, etc.) in solution, a process that was dependent on both pH and concentration.[6] The development of QPX7728 included structural modifications, such as the addition of an ortho-substituent, to mitigate this issue.[6] For optimal stability, it is advisable to use the disodium salt form of QPX7728.[6][7]
Q5: What are the recommended storage conditions for QPX7728?
It is recommended to store QPX7728 at room temperature.[7] For specific handling and storage instructions, always refer to the Certificate of Analysis provided by the supplier.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potentiation of a partner β-lactam antibiotic.
-
Possible Cause 1: Sub-optimal partner antibiotic. The effectiveness of QPX7728 can be influenced by the choice of β-lactam partner and the intrinsic resistance mechanisms of the test organism that affect the partner drug (e.g., efflux pumps, porin mutations).[8]
-
Troubleshooting Step: Review literature to select an optimal β-lactam partner for your specific bacterial strain and resistance mechanism. For example, in P. aeruginosa, different partner β-lactams may be optimal.[1]
-
-
Possible Cause 2: pH-dependent oligomerization. Although QPX7728 is designed to be more stable than its precursors, solution conditions might still influence its state.[6]
-
Possible Cause 3: Inappropriate concentration. The concentration of QPX7728 is critical for effective inhibition.
-
Troubleshooting Step: Ensure the concentration of QPX7728 is sufficient to inhibit the specific β-lactamase(s) produced by the test organism. Refer to published MIC potentiation data.
-
Issue 2: Variability in results across different long-term experiments.
-
Possible Cause 1: Solution age and storage. The stability of QPX7728 in aqueous solution over extended periods at experimental temperatures (e.g., 37°C) may be a factor.
-
Troubleshooting Step: Prepare fresh stock solutions of QPX7728 for each set of experiments. If storing stock solutions, aliquot and freeze at -20°C or -80°C and minimize freeze-thaw cycles.
-
-
Possible Cause 2: Interaction with media components. Complex experimental media may contain components that could interact with QPX7728 over time.
-
Troubleshooting Step: Perform control experiments to assess the stability of QPX7728 in your specific experimental medium over the duration of the assay.
-
Data Presentation
Table 1: Inhibition Potency (IC₅₀) of QPX7728 Against Various β-Lactamases
| β-Lactamase Class | Enzyme | QPX7728 IC₅₀ (nM) |
| Class A (Serine) | KPC-2 | 2.9 ± 0.4 |
| CTX-M-15 | 1-3 | |
| Class C (Serine) | P99 | 22 ± 8 |
| Class D (Serine) | OXA-48 | 1 |
| OXA-23 | 1-2 | |
| Class B (Metallo) | NDM-1 | 55 ± 25 |
| VIM-1 | 14 ± 4 | |
| IMP-1 | 610 ± 70 | |
| Data compiled from multiple sources.[1][2][3] |
Table 2: Target Residence Time of QPX7728 in Complex with Serine β-Lactamases
| Enzyme | Target Residence Time |
| CTX-M-15 | ~3.5 hours |
| KPC-2 | ~3 hours |
| OXA-48 | ~50 minutes |
| OXA Carbapenemases (A. baumannii) | 5-20 minutes |
| Data compiled from multiple sources.[1][2][3][4][5] |
Experimental Protocols
Protocol 1: Determination of IC₅₀ Values for β-Lactamase Inhibition
-
Enzyme and Substrate Preparation: Purify the target β-lactamase enzyme. Prepare a stock solution of a suitable chromogenic substrate (e.g., nitrocefin or imipenem for MBLs).
-
Inhibitor Preparation: Prepare a serial dilution of QPX7728 in the appropriate assay buffer.
-
Assay Procedure: a. Pre-incubate the purified enzyme with varying concentrations of QPX7728 for a defined period (e.g., 30 minutes) at room temperature. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Protocol 2: Measurement of Target Residence Time (k_off Determination)
-
Complex Formation: Incubate a high concentration of the target serine β-lactamase (e.g., 1 µM) with a saturating concentration of QPX7728 (e.g., 8-fold molar excess) to ensure complete formation of the enzyme-inhibitor complex.[3]
-
Dilution: After incubation, rapidly dilute the complex (e.g., 100-fold) into a solution containing the substrate (e.g., nitrocefin).[3] This dilution prevents the re-binding of dissociated QPX7728.
-
Activity Measurement: Continuously monitor the return of enzymatic activity over time as the QPX7728 dissociates from the enzyme.
-
Data Analysis: The rate of recovery of enzyme activity corresponds to the dissociation rate constant (k_off). The target residence time is the reciprocal of k_off (1/k_off).
Visualizations
Caption: QPX7728's dual inhibition mechanisms.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Refining QPX7728 delivery methods for in vivo research
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the delivery methods of QPX7728 for in vivo research. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with QPX7728.
| Question | Answer |
| Why am I observing inconsistent efficacy of my QPX7728/β-lactam combination in my animal model? | Inconsistent results can stem from several factors. First, ensure the stability of your QPX7728 and β-lactam solutions. Some β-lactams are unstable in solution, which can affect efficacy[1]. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles[1]. Second, verify the dosing accuracy and the administration route. For instance, intraperitoneal administration was used in mouse thigh infection models[2][3]. Finally, consider the potential for variability in the animal model itself, such as differences in the bacterial load at the time of infection. |
| My QPX7728 formulation appears to have low solubility or precipitates out of solution. What should I do? | QPX7728 has been formulated in water for intraperitoneal administration in mice[3]. If you are encountering solubility issues, ensure you are using the appropriate salt form of the compound, as the disodium salt has been mentioned in synthesis protocols[3]. Also, be mindful of pH and concentration, as boronic acids can sometimes form oligomeric species in a pH- and concentration-dependent manner[3]. For troubleshooting, you could try gentle warming or sonication to aid dissolution, but always check for degradation afterward. It is also advisable to prepare solutions fresh before each use[1]. |
| I am not observing the expected potentiation of my chosen β-lactam antibiotic by QPX7728 in vivo. What could be the reason? | There are several potential reasons for this. First, confirm the susceptibility of your bacterial strain to the QPX7728/β-lactam combination in vitro before proceeding to in vivo studies. QPX7728's potentiation is dependent on the specific β-lactamase produced by the bacteria[4]. Second, review the pharmacokinetic and pharmacodynamic (PK/PD) relationship. The plasma exposure of QPX7728 is crucial for its efficacy. A plasma concentration of 8 μg/ml has been associated with efficacy in animal models[5][6]. You may need to adjust the dosing regimen to achieve this target exposure. Lastly, ensure that the chosen β-lactam partner is appropriate for the infection model and the bacterial strain being studied[7]. |
| How can I confirm that QPX7728 is reaching the site of infection and is active? | While direct measurement at the infection site can be complex, you can infer activity through several means. Pharmacokinetic studies can determine the plasma concentration of QPX7728 over time, and these can be correlated with efficacy data from your infection model[8]. A dose-response study, where different doses of QPX7728 are administered with a fixed dose of the β-lactam, can also demonstrate a dose-dependent increase in efficacy, indicating that the drug is active at the site of infection[8]. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of QPX7728?
QPX7728 is an ultra-broad-spectrum β-lactamase inhibitor. It belongs to the class of cyclic boronates and works by inhibiting a wide range of β-lactamase enzymes, which are produced by bacteria to inactivate β-lactam antibiotics. QPX7728 inhibits both serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B)[5][9][10]. The inhibition of serine β-lactamases is reversible and involves the formation of a covalent bond between the boron atom of QPX7728 and the catalytic serine residue of the enzyme[5]. For metallo-β-lactamases, it acts as a competitive inhibitor[9].
2. Which β-lactam antibiotics are suitable partners for QPX7728 in vivo?
QPX7728 has been shown to be effective in combination with multiple β-lactams, including cephalosporins, carbapenems, penicillins, and monobactams[8]. In in vivo studies using a neutropenic mouse thigh infection model with carbapenem-resistant Klebsiella pneumoniae, QPX7728 was successfully combined with aztreonam, biapenem, cefepime, ceftazidime, ceftolozane, and meropenem[2]. The choice of the partner β-lactam will depend on the specific bacterial pathogen and its resistance profile.
3. What is the recommended delivery method for QPX7728 in animal studies?
In published preclinical studies, QPX7728 has been administered intravenously (IV) and orally[4][5][11]. In mouse thigh infection models, intraperitoneal (IP) injection has been used for frequent dosing (e.g., every 2 hours)[2][3]. The choice of administration route should be guided by the experimental design and the desired pharmacokinetic profile.
4. What are the known pharmacokinetic properties of QPX7728?
Pharmacokinetic parameters for QPX7728 have been determined in mice. The following table summarizes key parameters:
| Parameter | Value | Reference |
| Cmax (maximum concentration) | Varies with dose | [8] |
| T1/2 (half-life) | Varies with dose | [8] |
| AUC0–∞ (area under the curve) | Varies with dose | [8] |
| CL/F (oral clearance) | Varies with dose | [8] |
A plasma concentration of 8 µg/ml has been identified as a target exposure associated with efficacy in animal infection models[5][6][12].
5. How does QPX7728 overcome common resistance mechanisms?
QPX7728 is designed to be minimally affected by common intrinsic resistance mechanisms in Gram-negative bacteria, such as efflux pumps and porin mutations, which can prevent antibiotics from reaching their target[5][11][13]. This allows QPX7728 to effectively inhibit β-lactamases even in multidrug-resistant strains.
Quantitative Data Summary
In Vitro Potency of QPX7728 Against Purified β-Lactamases
| β-Lactamase Class | Enzyme | IC50 (nM) | Reference |
| Class A | KPC-2 | 2.9 ± 0.4 | [9][14] |
| CTX-M-15 | 1-3 | [9] | |
| SHV-12 | 1-3 | [5] | |
| TEM-43 | 1-3 | [5] | |
| Class C | P99 | 22 ± 8 | [9][14] |
| Class D | OXA-48 | 1-2 | [5][14] |
| OXA-23 | 1-2 | [5][14] | |
| Class B (MBL) | VIM-1 | 14 ± 4 | [9][14] |
| NDM-1 | 55 ± 25 | [9][14] | |
| IMP-1 | 610 ± 70 | [9][14] |
In Vivo Efficacy of QPX7728 in Combination with β-Lactams
The following table summarizes the reduction in bacterial counts in a neutropenic mouse thigh infection model with carbapenem-resistant K. pneumoniae.
| β-Lactam Partner | QPX7728 Dose (mg/kg, q2h) | Log10 CFU/thigh Reduction (vs. start of treatment) | Reference |
| Cefepime | 12.5, 25, 50 | >1 log killing at all doses | [2][8] |
| Ceftazidime | 12.5, 25, 50 | >1 log killing at all doses | [2][8] |
| Ceftolozane | 12.5, 25, 50 | >1 log killing at all doses | [2][8] |
| Meropenem | 12.5, 25, 50 | >1 log killing at all doses | [8] |
| Aztreonam | 12.5, 25, 50 | >1 log killing at all doses | [8] |
| Biapenem | 12.5, 25, 50 | >1 log killing at all doses | [8] |
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
This protocol is based on studies evaluating the in vivo efficacy of QPX7728[2][3].
1. Animal Model:
-
Use Swiss-Webster mice or a similar strain.
-
Render mice neutropenic by intraperitoneal administration of cyclophosphamide prior to infection. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
2. Bacterial Strain:
-
Utilize a well-characterized carbapenem-resistant bacterial strain, for example, Klebsiella pneumoniae producing KPC, NDM, or OXA carbapenemases.
3. Infection:
-
Culture the bacterial strain to the mid-logarithmic growth phase.
-
Induce anesthesia in the mice (e.g., using isoflurane).
-
Inject a specific inoculum (e.g., 1 x 10^6 CFU) of the bacterial suspension intramuscularly into each thigh.
4. Drug Preparation and Administration:
-
Prepare QPX7728 and the partner β-lactam in a suitable vehicle, such as sterile water[3].
-
Administer treatments at specified intervals, typically starting 2 hours post-infection. A common dosing schedule is every 2 hours for 24 hours via the intraperitoneal route[2][3].
5. Efficacy Evaluation:
-
At 24 hours after the start of treatment, euthanize the animals.
-
Aseptically remove the thighs and homogenize the tissue.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial counts (CFU/thigh).
6. Data Analysis:
-
Calculate the change in bacterial load (log10 CFU/thigh) compared to untreated controls and the bacterial count at the start of therapy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: QPX7728 inhibits both serine and metallo-β-lactamases, protecting β-lactam antibiotics.
Caption: Workflow for a neutropenic mouse thigh infection model to evaluate QPX7728 efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Activity of QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor, in Combination with Beta-Lactams against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. QPX7728, an Ultra-Broad-Spectrum β-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - Qpex Biopharma [qpexbio.com]
- 14. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - Qpex Biopharma [qpexbio.com]
Validation & Comparative
Comparing QPX7728 efficacy against other β-lactamase inhibitors
A comprehensive comparison of the in vitro efficacy of QPX7728 against other contemporary β-lactamase inhibitors, including vaborbactam, avibactam, and relebactam.
In the ongoing battle against antimicrobial resistance, the emergence of β-lactamase enzymes poses a significant threat to the efficacy of β-lactam antibiotics. A new generation of β-lactamase inhibitors (BLIs) has been developed to counteract this resistance mechanism. Among these, QPX7728, a novel cyclic boronic acid-based inhibitor, demonstrates a remarkably broad spectrum of activity, surpassing currently marketed BLIs. This guide provides a detailed comparison of the in vitro efficacy of QPX7728 with that of vaborbactam, avibactam, and relebactam, supported by experimental data and detailed methodologies.
Superior Inhibitory Potency Across β-Lactamase Classes
QPX7728 exhibits exceptional potency against a wide array of β-lactamases, including Ambler class A, B, C, and D enzymes.[1][2][3][4][5] Notably, its ability to inhibit metallo-β-lactamases (MBLs) from class B and class D carbapenemases sets it apart from its counterparts.[1][2]
Table 1: Comparative IC50 Values (nM) of β-Lactamase Inhibitors
| β-Lactamase | Enzyme Class | QPX7728 | Vaborbactam | Avibactam | Relebactam |
| Class A | |||||
| CTX-M-15 | A | 1.2 | 34 | 4.4 | 150 |
| KPC-2 | A | 2.9 | 28 | 110 | 22 |
| TEM-1 | A | 2.5 | 1300 | 11 | 290 |
| Class B (MBLs) | |||||
| NDM-1 | B | 55 | >160,000 | >160,000 | >160,000 |
| VIM-1 | B | 14 | >160,000 | >160,000 | >160,000 |
| IMP-1 | B | 610 | >160,000 | >160,000 | >160,000 |
| Class C | |||||
| P99 | C | 22 | 1100 | 21 | 24 |
| AmpC | C | 4.5 | 1100 | 21 | 24 |
| Class D | |||||
| OXA-48 | D | 1 | >160,000 | 160 | >160,000 |
| OXA-23 | D | 1 | >160,000 | >160,000 | >160,000 |
Data compiled from multiple sources.[1][2][4][6][7][8][9][10]
As illustrated in Table 1, QPX7728 demonstrates significantly lower 50% inhibitory concentrations (IC50) against a broader range of enzymes compared to vaborbactam, avibactam, and relebactam.[1][2] Its potent inhibition of Class B and D carbapenemases, which are not effectively targeted by the other inhibitors, represents a critical advancement in combating carbapenem-resistant pathogens.[1][2]
Enhanced In Vitro Efficacy in Combination Therapy
The true measure of a BLI's utility lies in its ability to restore the activity of β-lactam antibiotics. When combined with various β-lactams, QPX7728 demonstrates superior potentiation against multidrug-resistant Gram-negative bacteria.
Table 2: Comparative MIC90 Values (µg/mL) of Meropenem in Combination with β-Lactamase Inhibitors against Carbapenem-Resistant Enterobacterales (CRE)
| Organism Subset | Meropenem Alone | Meropenem + QPX7728 (8 µg/mL) | Meropenem + Vaborbactam (8 µg/mL) |
| All CRE | >64 | 0.5 | 1 |
| KPC-producers | >64 | 0.5 | 1 |
| MBL-producers | >64 | 1 | >64 |
| OXA-48-like-producers | >64 | 0.5 | >64 |
Data represents a summary from published studies.[8][11]
The data in Table 2 highlights the remarkable ability of QPX7728 to lower the minimum inhibitory concentration (MIC) of meropenem required to inhibit 90% of CRE isolates (MIC90), including strains producing metallo-β-lactamases and OXA-48-like carbapenemases, against which meropenem-vaborbactam is ineffective.[8][11]
Understanding the Mechanisms of Action
The superior efficacy of QPX7728 can be attributed to its unique mechanism of action.
Figure 1. Comparative mechanisms of action of QPX7728 and other β-lactamase inhibitors.
QPX7728 inhibits serine β-lactamases through a reversible covalent mechanism with high efficiency.[1][9] For metallo-β-lactamases, it acts as a competitive inhibitor, effectively chelating the zinc ions essential for their catalytic activity.[1][9] In contrast, vaborbactam, avibactam, and relebactam primarily act as covalent inhibitors of serine β-lactamases and lack significant activity against metallo-β-lactamases.[2][5][12][13][14][15][16][17][18][19]
Experimental Methodologies
The data presented in this guide is based on standardized in vitro assays.
Enzyme Inhibition Assay (IC50 Determination)
The inhibitory activity of each compound against purified β-lactamase enzymes was determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).
Figure 2. A simplified workflow for determining the IC50 values of β-lactamase inhibitors.
Protocol:
-
Purified β-lactamase enzymes are pre-incubated with a range of concentrations of the inhibitor in a suitable buffer (e.g., phosphate buffer, pH 7.0) for a defined period at 37°C.[14]
-
A chromogenic substrate, such as nitrocefin, is added to initiate the enzymatic reaction.[14]
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.[14]
-
The initial reaction velocities are calculated and plotted against the inhibitor concentrations.
-
IC50 values are determined by fitting the data to a dose-response curve.[14]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) of β-lactam antibiotics in the presence of a fixed concentration of a β-lactamase inhibitor was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Two-fold serial dilutions of the β-lactam antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
A fixed, clinically relevant concentration of the β-lactamase inhibitor is added to each well.
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plates are incubated at 35°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1][12][13]
Conclusion
The in vitro data unequivocally demonstrates that QPX7728 possesses a broader and more potent inhibitory profile than currently available β-lactamase inhibitors. Its unique ability to effectively inhibit both serine- and metallo-β-lactamases addresses a critical unmet need in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. The superior efficacy of QPX7728 in combination with β-lactam antibiotics against a wide range of resistant pathogens positions it as a highly promising candidate for combating the growing threat of antimicrobial resistance. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum of Beta-Lactamase Inhibition by the Cyclic Boronate QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases: Enhancement of Activity of Multiple Antibiotics Against Isogenic Strains Expressing Single Beta-Lactamases - Qpex Biopharma [qpexbio.com]
- 4. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
- 14. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 15. tandfonline.com [tandfonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
A Head-to-Head Battle: QPX7728 Versus Vaborbactam in Combating KPC-Producing Klebsiella pneumoniae
A detailed comparison of two next-generation β-lactamase inhibitors in the fight against carbapenem-resistant Enterobacterales.
The emergence and global spread of carbapenem-resistant Klebsiella pneumoniae (CRKP), primarily driven by the production of Klebsiella pneumoniae carbapenemase (KPC), poses a significant threat to public health. In response, novel β-lactamase inhibitors have been developed to restore the efficacy of β-lactam antibiotics. This guide provides a detailed comparison of two such inhibitors: QPX7728, an ultrabroad-spectrum inhibitor, and vaborbactam, a cyclic boronic acid inhibitor, specifically against KPC-producing K. pneumoniae.
Executive Summary
QPX7728 demonstrates a broader spectrum of activity and higher potency against KPC enzymes compared to vaborbactam.[1][2][3] While vaborbactam is a potent inhibitor of KPC and other Class A and C β-lactamases, QPX7728 extends its inhibitory activity to include Class D and Class B metallo-β-lactamases.[1][2][3] This translates to lower inhibitory concentrations and more efficient enzyme inactivation. In preclinical models, both inhibitors, when combined with a partner β-lactam, show significant efficacy in treating infections caused by KPC-producing K. pneumoniae.[4][5][6][7]
Mechanism of Action
Both QPX7728 and vaborbactam are cyclic boronic acid-based β-lactamase inhibitors.[4][8] They function by forming a reversible covalent bond with the catalytic serine residue in the active site of serine β-lactamases, such as KPC, mimicking the transition state of β-lactam hydrolysis and effectively inactivating the enzyme.[1][9]
Biochemical Potency: A Quantitative Comparison
Biochemical assays reveal the intrinsic activity of each inhibitor against the purified KPC-2 enzyme. QPX7728 consistently demonstrates superior potency with lower 50% inhibitory concentrations (IC₅₀) and higher inactivation efficiency (k₂/K).
| Parameter | QPX7728 | Vaborbactam | Reference |
| IC₅₀ (KPC-2) | ~3 nM | 22-110 nM | [3] |
| k₂/K (KPC-2) | 9.9 x 10⁵ M⁻¹s⁻¹ | 5.5 x 10³ M⁻¹s⁻¹ | [1][3] |
| Kᵢ (KPC-2) | Not explicitly stated | 0.056 µM | [8][10] |
| Residence Time (KPC-2) | 2-3 hours | ~7 hours | [8][11] |
IC₅₀: The concentration of inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates higher potency. k₂/K: The second-order rate constant for enzyme inactivation. A higher value indicates more efficient inactivation. Kᵢ: The inhibition constant, representing the affinity of the inhibitor for the enzyme. A lower value indicates a stronger binding affinity. Residence Time: The duration for which the inhibitor remains bound to the enzyme.
In Vitro Microbiological Activity
The combination of these inhibitors with a β-lactam antibiotic, such as meropenem, is crucial for antibacterial activity. Minimum Inhibitory Concentration (MIC) values are determined to assess the concentration of the drug combination required to inhibit the visible growth of KPC-producing K. pneumoniae.
| Organism/Strain | Antibiotic Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| KPC-positive Enterobacteriaceae | Meropenem-Vaborbactam (8 µg/mL fixed) | 0.06 | 1 | [12] |
| KPC-producing K. pneumoniae | Meropenem-Vaborbactam (8 µg/mL fixed) | 0.12 | 1 | [12] |
| KPC-producing K. pneumoniae | Ceftazidime-QPX7728 (4 µg/mL fixed) | ≤0.125 - 2 | Not specified | [13] |
| KPC-producing K. pneumoniae | Meropenem-QPX7728 (4 µg/mL fixed) | ≤0.125 - 1 | Not specified | [13] |
Note: Direct comparative MIC studies across a large panel of isolates for QPX7728 combinations are less prevalent in the public domain compared to the approved drug vaborbactam.
In Vivo Efficacy
Animal models, particularly the neutropenic mouse thigh infection model, are instrumental in evaluating the in vivo efficacy of these drug combinations.
QPX7728: In a neutropenic mouse thigh infection model using carbapenem-resistant K. pneumoniae, the combination of QPX7728 with various β-lactams (aztreonam, biapenem, cefepime, ceftazidime, ceftolozane, and meropenem) resulted in at least a 1-log reduction in bacterial counts compared to the β-lactam alone, which showed either bacterial stasis or growth.[4]
Vaborbactam: The combination of meropenem and vaborbactam has demonstrated efficacy in both murine thigh infection and pyelonephritis models against KPC-producing Enterobacteriaceae.[5][7] In the pyelonephritis model, the combination significantly increased bacterial killing compared to untreated controls.[7]
Experimental Protocols
Biochemical Assays: Enzyme Kinetics
Objective: To determine the inhibitory activity of QPX7728 and vaborbactam against purified KPC β-lactamase.
References
- 1. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 2. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Activity of QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor, in Combination with Beta-Lactams against Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae in a Murine Model of Pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Activity of QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor, in Combination With Beta-Lactams Against Carbapenem-Resistant Klebsiella Pneumoniae - Qpex Biopharma [qpexbio.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. 727. Potency of the β-Lactamase Inhibitor QPX7728 Is Minimally Affected by KPC Mutations that Reduce Potency of Ceftazidime–Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of QPX7728 and Avibactam: A New Era in β-Lactamase Inhibition
For researchers, scientists, and drug development professionals, the emergence of novel β-lactamase inhibitors (BLIs) offers a critical line of defense against the rising tide of antibiotic resistance. This guide provides a detailed, data-driven comparison of two prominent BLIs: the established avibactam and the novel, ultra-broad-spectrum QPX7728.
Avibactam, a non-β-lactam BLI, has been a valuable clinical tool in combination with ceftazidime for treating infections caused by multidrug-resistant Gram-negative bacteria.[1][2] QPX7728, a cyclic boronate compound, represents a next-generation inhibitor with an exceptionally broad spectrum of activity, including against metallo-β-lactamases (MBLs).[3][4] This guide will delve into their mechanisms of action, comparative in vitro efficacy, and the experimental underpinnings of these findings.
Chemical Structures
The distinct chemical scaffolds of QPX7728 and avibactam are foundational to their differing inhibitory profiles.
QPX7728 is a cyclic boronate.[5][6]
Avibactam is a diazabicyclooctane (DBO).[7][8]
Mechanism of Action: Covalent Inhibition with a Key Difference
Both QPX7728 and avibactam function as covalent inhibitors of β-lactamase enzymes. However, the nature of this interaction and the breadth of enzymes they inhibit differ significantly.
Avibactam is a covalent, reversible inhibitor that forms a carbamoyl-enzyme intermediate.[2][9] This reaction is reversible, allowing the regeneration of the active inhibitor.[2] Avibactam is effective against Ambler class A, C, and some class D serine β-lactamases.[10][11]
QPX7728 also acts via a two-step inhibition mechanism, beginning with the formation of a non-covalent complex, followed by a covalent interaction where the boron atom forms a bond with the catalytic serine residue of serine-β-lactamases.[3] Critically, QPX7728 also inhibits class B metallo-β-lactamases by forming a covalent bond between its boron atom and a catalytic water molecule in the enzyme's active site.[4] This dual-target capability against both serine and metallo-β-lactamases sets QPX7728 apart.
Caption: Figure 1: Comparative Mechanism of Action.
In Vitro Efficacy: A Head-to-Head Look at Inhibition
The potency of QPX7728 and avibactam has been extensively evaluated against a wide array of purified β-lactamase enzymes. The following tables summarize the 50% inhibitory concentrations (IC₅₀) and kinetic parameters.
Table 1: Comparative Inhibition of β-Lactamases (IC₅₀, nM)
| β-Lactamase Class | Enzyme | QPX7728 IC₅₀ (nM) | Avibactam IC₅₀ (nM) | Reference |
| Class A | KPC-2 | 2.9 ± 0.4 | 22-110 | [12][13] |
| CTX-M-15 | 1-3 | Similar to QPX7728 | [12] | |
| SHV-12 | 1-3 | - | [12] | |
| TEM-43 | 1-3 | - | [3] | |
| Class C | P99 | 22 ± 8 | Similar to QPX7728 | [12] |
| Class D | OXA-48 | 1 | 160 | [13] |
| OXA-23 | 1-2 | - | [12] | |
| Class B (MBL) | NDM-1 | 55 ± 25 | No activity | [12] |
| VIM-1 | 14 ± 4 | No activity | [12] | |
| IMP-1 | 610 ± 70 | No activity | [12] |
Data presented as mean ± standard deviation where available. '-' indicates data not available in the cited sources.
Table 2: Kinetic Parameters of β-Lactamase Inhibition by QPX7728
| Enzyme | k₂/K (M⁻¹s⁻¹) | Residence Time |
| KPC-2 | - | ~3 hours |
| CTX-M-15 | - | ~3.5 hours |
| OXA-48 | - | ~50 minutes |
| OXA Carbapenemases (A. baumannii) | - | 5-20 minutes |
Data from Tsivkovski et al. (2020) and Ehmann et al. (2013).[4][12] k₂/K represents the inactivation efficiency.
The data clearly demonstrates the ultra-broad-spectrum activity of QPX7728, with potent inhibition of Class A, C, and D serine β-lactamases, as well as Class B metallo-β-lactamases.[12][13] Notably, QPX7728 is significantly more potent than avibactam against the Class D carbapenemase OXA-48.[13] Avibactam shows good activity against Class A and C enzymes but lacks activity against MBLs.[2][14]
In Vitro Activity Against Bacterial Isolates
The ultimate measure of a BLI's utility is its ability to restore the activity of a partner β-lactam antibiotic against resistant bacterial strains.
Table 3: Comparative In Vitro Activity (MIC, µg/mL) of QPX7728 and Avibactam Combinations
| Organism Panel | Antibiotic Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible | Reference |
| Carbapenem-Resistant A. baumannii | Meropenem-QPX7728 (4 µg/mL) | 1 | 8 | >95% | [15] |
| Meropenem-QPX7728 (8 µg/mL) | 0.5 | 4 | >95% | [15] | |
| Challenge Panel P. aeruginosa | Ceftolozane-QPX7728 (8 µg/mL) | - | - | 78.6% | [14][16] |
| Piperacillin-QPX7728 (8 µg/mL) | - | - | 70.3% | [14][16] | |
| Cefepime-QPX7728 (8 µg/mL) | - | - | 70.3% | [14][16] | |
| Ceftazidime-Avibactam | - | - | 63-65% | [14] | |
| Ceftolozane-Tazobactam | - | - | 63-65% | [14] | |
| Representative P. aeruginosa | Meropenem-QPX7728 (8 µg/mL) | - | 8 | >90% | [14] |
| Cefepime-QPX7728 (8 µg/mL) | - | 8 | >90% | [14] | |
| Ceftolozane-QPX7728 (8 µg/mL) | - | 1 | >90% | [14] | |
| Ceftazidime-Avibactam | - | - | >90% | [14] | |
| Ceftolozane-Tazobactam | - | - | >90% | [14] |
Susceptibility breakpoints are based on the partner β-lactam alone. '-' indicates data not available in the cited sources.
These studies highlight that QPX7728, in combination with various β-lactams, demonstrates potent activity against challenging Gram-negative pathogens, including carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa.[14][15][17] In a challenge panel of P. aeruginosa, combinations with QPX7728 showed higher rates of susceptibility compared to ceftazidime-avibactam.[14] Furthermore, QPX7728's potency is minimally affected by KPC mutations that confer resistance to ceftazidime-avibactam.[18]
Experimental Protocols
The data presented in this guide are derived from standard microbiological and biochemical assays. Below are generalized protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
Caption: Figure 2: MIC Determination Workflow.
MIC values are typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A standardized bacterial suspension is added to wells of a microtiter plate containing two-fold serial dilutions of the antimicrobial agent(s). The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.
Enzyme Inhibition Assays (IC₅₀ Determination)
Caption: Figure 3: IC₅₀ Determination Workflow.
The inhibitory activity of QPX7728 and avibactam against purified β-lactamases is assessed by measuring the reduction in the rate of hydrolysis of a chromogenic substrate, such as nitrocefin. The enzyme is pre-incubated with varying concentrations of the inhibitor before the addition of the substrate. The reaction is monitored spectrophotometrically, and the IC₅₀ value is calculated as the inhibitor concentration that causes a 50% reduction in enzyme activity.
Conclusion
QPX7728 demonstrates a significant advancement in the field of β-lactamase inhibitors. Its ultra-broad spectrum, which includes potent inhibition of both serine and metallo-β-lactamases, addresses a critical unmet need in the treatment of infections caused by highly resistant Gram-negative bacteria.[3][4] While avibactam remains an important clinical agent, the expanded activity of QPX7728, particularly against Class B and D carbapenemases, positions it as a highly promising candidate for future therapeutic applications.[13][14] The minimal impact of common resistance mechanisms like efflux pumps and porin mutations on QPX7728's activity further enhances its potential clinical utility.[3][19] As QPX7728 progresses through clinical development, it holds the promise of becoming a cornerstone in the armamentarium against multidrug-resistant pathogens.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. avibactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. In Vitro Activity of the Ultra-Broad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Meropenem against Clinical Isolates of Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 Restores the Potency of Multiple Oral Beta-Lactam Antibiotics against Beta-Lactamase-Producing Strains of Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
QPX7728: A Comparative Guide for Researchers
An objective analysis of the ultra-broad-spectrum β-lactamase inhibitor QPX7728, detailing its cross-resistance profile and performance against contemporary comparators through a review of preclinical data.
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of QPX7728, a novel cyclic boronic acid β-lactamase inhibitor, against other β-lactamase inhibitors. The information is compiled from various in vitro studies to highlight its performance against multidrug-resistant Gram-negative bacteria.
Executive Summary
QPX7728 is an investigational, ultra-broad-spectrum β-lactamase inhibitor with potent activity against both serine and metallo-β-lactamases (MBLs).[1][2][3] It restores the in vitro activity of multiple β-lactam antibiotics against challenging Gram-negative pathogens, including carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii.[1][4][5] Notably, QPX7728 demonstrates a significant advantage over existing β-lactamase inhibitors by inhibiting Class D carbapenemases and Class B MBLs, which are not covered by currently approved agents like avibactam, relebactam, and vaborbactam.[2][6] Its potency appears to be minimally affected by common intrinsic resistance mechanisms such as efflux pumps and porin mutations, suggesting a lower potential for cross-resistance.[7][8][9]
Mechanism of Action
QPX7728's inhibitory activity varies between serine and metallo-β-lactamases. Against serine β-lactamases (Classes A, C, and D), it acts as a covalent inhibitor with a two-step mechanism involving the formation of a non-covalent complex followed by a covalent bond.[2][6] For metallo-β-lactamases (Class B), it functions as a competitive, "fast on, fast off" inhibitor.[2][5]
Comparative Performance Analysis
Enzyme Inhibition Profile
QPX7728 exhibits potent inhibition across all four Ambler classes of β-lactamases, a significant improvement over existing inhibitors. The following table summarizes its inhibitory activity against a range of purified enzymes.
| Enzyme (Class) | QPX7728 IC₅₀ (nM) | Vaborbactam IC₅₀ (nM) | Avibactam IC₅₀ (nM) | Relebactam IC₅₀ (nM) |
| Class A | ||||
| KPC-2 | 2.9 ± 0.4 | ~10-50x less potent than against KPC | Potent | Potent |
| CTX-M-15 | 1-3 | >1000 | Potent | Potent |
| TEM-43 | 1-3 | - | - | - |
| SHV-12 | 1-3 | - | - | - |
| Class B (MBLs) | ||||
| NDM-1 | 55 ± 25 | No activity | No activity | No activity |
| VIM-1 | 14 ± 4 | No activity | No activity | No activity |
| IMP-1 | 610 ± 70 | No activity | No activity | No activity |
| Class C | ||||
| P99 | 22 ± 8 | ~10-50x less potent | Potent | Potent |
| Class D | ||||
| OXA-48 | 1-2 | No activity | Variable | Variable |
| OXA-23 | 1-2 | No activity | No activity | No activity |
| OXA-24/40 | 1-2 | No activity | No activity | No activity |
| OXA-58 | 1-2 | No activity | No activity | No activity |
| Data synthesized from multiple sources.[2][3][6] Dashes indicate data not available in the provided search results. |
Activity Against Carbapenem-Resistant Enterobacterales (CRE)
When combined with meropenem, QPX7728 demonstrates potent activity against a broad panel of CRE isolates, including those producing serine and metallo-β-lactamases.
| Organism Subset (n=598) | Meropenem MIC₉₀ (µg/mL) | Meropenem + QPX7728 (8 µg/mL) MIC₉₀ (µg/mL) | Fold Reduction in MIC₉₀ |
| All CRE | >64 | 0.5 | >128 |
| KPC-producing | >64 | 1 | >64 |
| MBL-producing | >64 | 0.5 | >128 |
| KPC + OmpK36 defect | >64 | 4 | >16 |
| Data from a study on carbapenem-resistant Enterobacterales.[4][10] |
In the same study, meropenem-QPX7728 was found to be more potent than meropenem-vaborbactam, ceftazidime-avibactam, and imipenem-relebactam against all tested groups of CRE.[4] For KPC-producing strains with OmpK36 defects, meropenem-vaborbactam's MIC₉₀ increased 128-fold, while only an 8- to 16-fold change was observed with meropenem-QPX7728.[4]
Activity Against Pseudomonas aeruginosa
QPX7728 in combination with various β-lactams shows enhanced activity against a "challenge panel" of 290 multidrug-resistant P. aeruginosa isolates.
| Combination (QPX7728 at 8 µg/mL) | % Susceptible (Challenge Panel) | % Susceptible (MBL-negative) | % Susceptible (MBL-positive) |
| QPX7728 + Ceftolozane | 78.6% | ~90% | 2-40% |
| QPX7728 + Piperacillin | 70.3% | 68-70% | ~70% |
| QPX7728 + Cefepime | 70.3% | ~80% | 2-40% |
| QPX7728 + Meropenem | - | 68-70% | 2-40% |
| Ceftolozane-Tazobactam | - | 63-65% | 2-40% |
| Ceftazidime-Avibactam | - | 63-65% | 2-40% |
| Data from a study on P. aeruginosa.[1][11][12] Susceptibility is based on CLSI breakpoints for the partner β-lactam alone. Dashes indicate data not available. |
Activity Against Acinetobacter baumannii
Against a panel of 275 carbapenem-resistant A. baumannii (CRAB) isolates, QPX7728 significantly enhanced the potency of meropenem.
| Combination | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) |
| Meropenem alone | 64 | >64 |
| Meropenem + QPX7728 (4 µg/mL) | - | 8 |
| Meropenem + QPX7728 (8 µg/mL) | - | 4 |
| Data from a study on carbapenem-resistant A. baumannii.[5][13] Dashes indicate data not available. |
Cross-Resistance Profile
A key attribute of QPX7728 is its resilience to common intrinsic resistance mechanisms that affect other antibiotics.
-
Efflux Pumps: Studies using isogenic strains of P. aeruginosa and A. baumannii showed that QPX7728's activity is minimally affected by multidrug resistance efflux pumps.[7][8][9] This represents a significant improvement over vaborbactam.[14]
-
Porin Loss: In P. aeruginosa, inactivation of the OprD porin, a primary resistance mechanism to carbapenems, did not affect the potency of QPX7728.[7][8] While porin loss in CRE (OmpK36) did reduce QPX7728's potency 8- to 16-fold, it was still able to restore meropenem susceptibility.[4][8]
Experimental Methodologies
The data presented in this guide are derived from studies employing standard microbiological and biochemical techniques.
Minimum Inhibitory Concentration (MIC) Testing
The in vitro activity of QPX7728 in combination with various β-lactams was determined by broth microdilution methods following Clinical and Laboratory Standards Institute (CLSI) guidelines. In these assays, serial dilutions of a β-lactam antibiotic are tested against bacterial isolates in the presence of a fixed concentration of QPX7728 (commonly 4 or 8 µg/mL).[1][4][5] The MIC is defined as the lowest concentration of the β-lactam that inhibits visible bacterial growth after a specified incubation period.
Enzyme Inhibition Assays
The inhibitory potency of QPX7728 against purified β-lactamase enzymes was assessed to determine parameters like the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).[2][3] These assays typically involve incubating the purified enzyme with varying concentrations of the inhibitor (QPX7728) before adding a chromogenic substrate (like nitrocefin). The rate of substrate hydrolysis is measured spectrophotometrically, and the data are used to calculate the inhibitory parameters. For serine β-lactamases, progressive inactivation and residence times of the QPX7728-enzyme complex were also determined.[2]
Conclusion
QPX7728 demonstrates a superior preclinical profile compared to currently marketed β-lactamase inhibitors. Its ultra-broad-spectrum of activity, particularly against Class B and D β-lactamases, addresses significant resistance threats for which there are limited treatment options. Furthermore, its robustness against common intrinsic resistance mechanisms like efflux and porin loss suggests a lower likelihood of cross-resistance. These findings warrant further investigation and clinical development of QPX7728 as a potential combination agent for treating severe infections caused by multidrug-resistant Gram-negative bacteria.
References
- 1. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of the Ultrabroad-Spectrum-Beta-Lactamase Inhibitor QPX7728 against Carbapenem-Resistant Enterobacterales with Varying Intrinsic and Acquired Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Intrinsic Resistance Mechanisms on Potency of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases in Enterobacteriaceae, Pseudomonas aeruginosa, and Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of QPX7728's Efficacy Against NDM-1 Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) carrying metallo-β-lactamases (MBLs), such as New Delhi metallo-β-lactamase-1 (NDM-1), pose a significant threat to public health.[1] These enzymes can hydrolyze nearly all available β-lactam antibiotics, rendering conventional treatments ineffective.[1] QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) from the cyclic boronic acid class, engineered to counteract a wide array of β-lactamases, including serine-β-lactamases (SBLs) and, critically, MBLs like NDM-1.[2][3] This guide provides a comparative analysis of QPX7728's performance against NDM-1 producing bacteria, supported by biochemical and microbiological data.
Mechanism of Action: Inhibition of NDM-1
QPX7728 exhibits a potent inhibitory effect on NDM-1, a Class B MBL.[4] Unlike SBL inhibitors that form a covalent bond with a catalytic serine residue, QPX7728's interaction with MBLs is distinct. The NDM-1 active site contains one or two zinc ions essential for catalysis.[1][5] Crystal structure analysis of the QPX7728/NDM-1 complex reveals that QPX7728 binds directly to the active site, with its boronate group forming a covalent bond with the catalytic water molecule and coordinating the zinc ions.[1][4][5][6] This interaction blocks the hydrolysis of β-lactam antibiotics. The inhibition is characterized by a competitive mechanism with "fast-on–fast-off" kinetics.[7][8]
In contrast, recently approved BLIs such as avibactam, relebactam, and vaborbactam have no activity against MBLs like NDM-1.[4][9] This makes QPX7728 a significant advancement in the fight against MBL-producing pathogens.[7][9]
Quantitative Analysis of QPX7728 Potency
The inhibitory potential of QPX7728 against NDM-1 has been quantified through biochemical assays, demonstrating its high potency compared to other BLIs that are inactive against this enzyme class.
Table 1: Biochemical Potency of QPX7728 and Comparators Against NDM-1
| Inhibitor | Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Mechanism |
|---|---|---|---|---|
| QPX7728 | NDM-1 | 55 ± 25[7][8] | 32 ± 14[7][8] | Competitive, Reversible[7] |
| Avibactam | NDM-1 | >160,000[9] | - | No activity[4][9] |
| Relebactam | NDM-1 | >160,000[9] | - | No activity[4][9] |
| Vaborbactam | NDM-1 | >160,000[9] | - | No activity[2][9] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
In Vitro Efficacy Against NDM-1 Producing Bacteria
QPX7728, when combined with β-lactam antibiotics, restores their activity against strains producing NDM-1. Minimum Inhibitory Concentration (MIC) data from studies using clinical isolates and engineered strains highlight this potentiation.
Table 2: MIC Values (μg/mL) of β-Lactams ± QPX7728 Against NDM-1 Producing Strains
| Organism & Strain | β-Lactamase(s) | Antibiotic | MIC Alone (μg/mL) | MIC + QPX7728 (8 μg/mL) |
|---|---|---|---|---|
| K. pneumoniae KP1096 | NDM-1, CTX-M-15, SHV-11, TEM-1 | Aztreonam | >128 | 2 |
| Biapenem | 128 | 1 | ||
| Cefepime | >128 | 1 | ||
| Ceftazidime | >128 | 4 | ||
| Meropenem | 128 | 1 | ||
| K. pneumoniae KP1223 | NDM-1, KPC-3, CTX-M-15, SHV-28, TEM-1 | Aztreonam | >128 | 0.25 |
| Biapenem | 128 | 0.5 | ||
| Cefepime | >128 | 1 | ||
| Ceftazidime | >128 | 4 | ||
| Meropenem | 128 | 1 |
Data sourced from a neutropenic mouse thigh infection model study where initial susceptibilities were determined.[3]
For NDM-producing Acinetobacter baumannii, 100% of strains tested became susceptible to meropenem at the PK-PD breakpoint (8 μg/ml) when combined with QPX7728 at 8 μg/ml.[10]
Experimental Protocols
The data presented in this guide are derived from established and validated experimental methodologies.
Enzyme Inhibition Assays (IC₅₀ and Kᵢ Determination)
The potency of QPX7728 against purified NDM-1 enzyme was determined using spectrophotometric assays.
-
Enzyme Preparation: Purified NDM-1 β-lactamase is obtained.
-
Assay Conditions: The assay is performed in a buffer solution at a constant pH and temperature.
-
Substrate: A chromogenic cephalosporin like nitrocefin or a carbapenem like imipenem is used as the substrate.[7][9] Hydrolysis of the substrate by NDM-1 leads to a detectable change in absorbance.
-
Inhibition Measurement:
-
IC₅₀: The enzyme is pre-incubated with varying concentrations of QPX7728 before the addition of the substrate. The reaction rate is measured, and the IC₅₀ value is calculated as the inhibitor concentration that reduces enzyme activity by 50%.[7]
-
Kᵢ: To determine the inhibition constant and mechanism, reaction rates are measured at multiple substrate and inhibitor concentrations. The data are then fitted to enzyme kinetic models (e.g., by creating Lineweaver-Burk plots) to determine the Kᵢ value.[7][9] QPX7728 was determined to be a competitive inhibitor of MBLs.[7]
-
Antimicrobial Susceptibility Testing (MIC Determination)
The in vitro efficacy of QPX7728 in combination with β-lactams is assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
References
- 1. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Benchmarking QPX7728 performance against OXA-type carbapenemases
For Immediate Publication
A Comparative Analysis of QPX7728 Against OXA-Type Carbapenemases for Researchers, Scientists, and Drug Development Professionals
The emergence and global spread of carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii pose a significant threat to public health. A primary mechanism of resistance is the production of carbapenemases, enzymes that hydrolyze carbapenem antibiotics. Among the most challenging of these are the OXA-type (oxacillinase) carbapenemases, a diverse group of Ambler class D β-lactamases. This guide provides a detailed comparison of the novel β-lactamase inhibitor QPX7728 against various OXA-type carbapenemases, supported by experimental data.
QPX7728 is an ultra-broad-spectrum β-lactamase inhibitor with potent activity against both serine and metallo-β-lactamases.[1][2][3] Unlike many other β-lactamase inhibitors, QPX7728 demonstrates remarkable potency against a wide array of Class D carbapenemases, including those prevalent in Enterobacterales and A. baumannii.[4][5]
Performance Benchmarking: QPX7728 vs. OXA-Type Carbapenemases
The inhibitory activity of QPX7728 has been rigorously evaluated against several clinically significant OXA-type carbapenemases. The data presented below, summarized from in vitro biochemical assays, highlights the superior performance of QPX7728.
Table 1: Inhibitory Potency (IC₅₀) of QPX7728 against OXA-Type Carbapenemases
| Enzyme Target | Organism Source | QPX7728 IC₅₀ (nM) | Comparator IC₅₀ (nM) |
| OXA-23 | A. baumannii | 1 | No activity for comparators |
| OXA-24/40 | A. baumannii | 1-2 | No activity for comparators |
| OXA-58 | A. baumannii | 1-2 | No activity for comparators |
| OXA-48 | Enterobacterales | 1 | Avibactam: 160 |
IC₅₀ (50% inhibitory concentration) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC₅₀ value indicates greater potency.
As evidenced in Table 1, QPX7728 exhibits low nanomolar IC₅₀ values against key OXA carbapenemases from A. baumannii (OXA-23, OXA-24/40, OXA-58) and Enterobacterales (OXA-48).[4][5] Notably, for OXA-48, QPX7728 is approximately 160-fold more potent than avibactam.[4] Furthermore, many currently approved β-lactamase inhibitors lack clinically relevant activity against the OXA-type carbapenemases found in A. baumannii.[4]
Table 2: Kinetic Parameters of QPX7728 Inhibition against Serine β-Lactamases
| Enzyme Target | k₂/K (M⁻¹s⁻¹) | Target Residence Time |
| OXA-23 | 9.9 x 10⁵ | 5-20 min |
| OXA-24 | ~1 x 10⁶ | 5-20 min |
| OXA-58 | ~1 x 10⁶ | 5-20 min |
| OXA-48 | ~3 x 10⁶ | ~50 min |
k₂/K is the second-order rate constant for enzyme inactivation, reflecting the efficiency of inhibition. A higher value indicates more efficient inactivation. Target residence time indicates the stability of the enzyme-inhibitor complex.
The kinetic data in Table 2 further underscores the high efficiency of QPX7728 in inhibiting OXA carbapenemases.[4][6] While the target residence time for OXA carbapenemases from A. baumannii is relatively short (5-20 minutes), the rapid formation of the enzyme-inhibitor complex contributes to its potent activity.[4][5]
Experimental Protocols
The following is a detailed methodology for the key biochemical assays used to determine the inhibitory performance of QPX7728.
Determination of IC₅₀ Values
Objective: To determine the concentration of QPX7728 required to inhibit 50% of the activity of a purified OXA-type carbapenemase.
Materials and Reagents:
-
Purified OXA-type carbapenemase (e.g., OXA-23, OXA-48)
-
QPX7728
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Preparation of Reagents:
-
Dissolve nitrocefin in DMSO to create a stock solution. Further dilute in assay buffer to the desired working concentration.
-
Prepare a serial dilution of QPX7728 in assay buffer.
-
Dilute the purified OXA-type carbapenemase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over a defined period.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the diluted enzyme to each well.
-
Add varying concentrations of QPX7728 to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C) for a specified time (e.g., 10 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin solution to each well.
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the QPX7728 concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of β-lactamase inhibition.
Caption: Workflow for determining the IC₅₀ of a β-lactamase inhibitor.
Signaling Pathway of β-Lactamase Inhibition by QPX7728
QPX7728, a cyclic boronic acid derivative, inhibits serine β-lactamases through a mechanism involving the formation of a covalent adduct with the catalytic serine residue in the enzyme's active site.
Caption: Mechanism of serine β-lactamase inhibition by QPX7728.
References
- 1. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - Qpex Biopharma [qpexbio.com]
- 3. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. nitrocefin.com [nitrocefin.com]
- 6. researchgate.net [researchgate.net]
QPX7728 Combination Therapy: A Comparative Analysis for Researchers
For Immediate Release
This guide provides a comprehensive statistical analysis of QPX7728 combination therapy data for researchers, scientists, and drug development professionals. QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor (BLI) demonstrating potent activity against both serine and metallo-β-lactamases.[1][2][3] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying mechanisms and workflows.
I. In Vitro Efficacy of QPX7728 Combination Therapy
QPX7728 has been shown to significantly enhance the potency of multiple β-lactam antibiotics against a wide range of β-lactamase-producing bacteria.[4][5][6] The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, showcasing the synergistic effect of QPX7728 in combination with different β-lactams against challenging Gram-negative pathogens.
Table 1: In Vitro Activity of QPX7728 Combinations against Pseudomonas aeruginosa
| β-Lactam Partner | QPX7728 Concentration (µg/mL) | Isolate Panel | MIC90 of β-Lactam Alone (µg/mL) | MIC90 of Combination (µg/mL) | Fold Decrease in MIC90 | Reference |
| Meropenem | 8 | Representative | 16 | 8 | 2 | [7] |
| Cefepime | 8 | Representative | 32 | 8 | 4 | [7] |
| Ceftolozane | 8 | Representative | 4 | 1 | 4 | [7] |
| Meropenem | 8 | Challenge | >64 | 64 | N/A | [8] |
| Cefepime | 8 | Challenge | >64 | 64 | N/A | [8] |
| Ceftolozane | 8 | Challenge | >64 | 32 | N/A | [8] |
| Piperacillin | 8 | Challenge | >256 | 128 | N/A | [8] |
| Aztreonam | 8 | Challenge | >64 | >64 | No change | [8] |
-
Representative Panel: Isolates selected to mirror the MIC distributions observed in recent global surveillance studies.[4]
-
Challenge Panel: Isolates with known resistance mechanisms, including non-susceptibility to meropenem or ceftolozane-tazobactam, or resistance to ceftazidime-avibactam.[4][8]
Table 2: In Vitro Activity of QPX7728-Meropenem against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
| QPX7728 Concentration (µg/mL) | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Reference |
| 0 | 64 | >64 | [4] |
| 4 | 8 | 8 | [4] |
| 8 | 4 | 4 | [4] |
Table 3: In Vitro Potency (IC50, nM) of QPX7728 against Purified β-Lactamases
| β-Lactamase Class | Enzyme | QPX7728 IC50 (nM) | Reference |
| Class A (Serine) | KPC-2 | 2.9 | [9] |
| CTX-M-15 | Low nM range | [5] | |
| SHV-12 | Low nM range | [5] | |
| TEM-43 | Low nM range | [5] | |
| Class B (Metallo) | NDM-1 | 55 | [9] |
| VIM-1 | 14 | [9] | |
| IMP-1 | 610 | [9] | |
| Class C (Serine) | P99 | 22 | [9] |
| Class D (Serine) | OXA-23 | Low nM range | [5] |
| OXA-48 | Low nM range | [5] |
II. In Vivo Efficacy in a Murine Thigh Infection Model
The combination of QPX7728 with various β-lactams has demonstrated significant bacterial killing in a neutropenic mouse thigh infection model against carbapenem-resistant Klebsiella pneumoniae.[1][10]
Table 4: In Vivo Efficacy of QPX7728 Combinations against Carbapenem-Resistant K. pneumoniae
| β-Lactam Partner | QPX7728 Dose (mg/kg, q2h) | Change in log10 CFU/thigh at 24h (vs. start of treatment) | Reference |
| Aztreonam | 12.5 | -0.14 | [1] |
| Aztreonam | 25 | -0.70 | [1] |
| Aztreonam | 50 | -0.67 | [1] |
| Biapenem | 12.5, 25, or 50 | Bacterial killing observed | [1] |
| Cefepime | 12.5, 25, or 50 | Bacterial killing observed | [1] |
| Ceftazidime | 12.5, 25, or 50 | Bacterial killing observed | [1] |
| Ceftolozane | 12.5, 25, or 50 | Bacterial killing observed | [1] |
| Meropenem | 12.5, 25, or 50 | Bacterial killing observed | [1] |
III. Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method was performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure: Serial two-fold dilutions of the β-lactam antibiotics were prepared in cation-adjusted Mueller-Hinton broth. QPX7728 was added at a fixed concentration (e.g., 4 or 8 µg/mL). Bacterial isolates were grown overnight, and the inoculum was standardized to approximately 5 x 105 CFU/mL. The microdilution plates were incubated at 35°C for 16-20 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.[11]
B. In Vivo Murine Thigh Infection Model
-
Animal Model: Neutropenic female ICR mice were used. Neutropenia was induced by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice were inoculated intramuscularly in the posterior thigh with a bacterial suspension containing approximately 106 to 107 CFU of carbapenem-resistant K. pneumoniae.
-
Treatment: Two hours after infection, mice were treated with human-simulated regimens of β-lactam antibiotics administered subcutaneously, alone or in combination with QPX7728. QPX7728 was administered every 2 hours for 24 hours at doses of 12.5, 25, or 50 mg/kg.
-
Outcome Measurement: At 24 hours post-treatment initiation, mice were euthanized, and the thighs were homogenized to determine the bacterial load (CFU/thigh). The change in bacterial counts was calculated relative to the start of treatment.[1]
IV. Visualizations
Mechanism of Action: QPX7728 Inhibition of β-Lactamases
QPX7728 is a cyclic boronic acid that acts as an ultra-broad-spectrum β-lactamase inhibitor. It forms a covalent bond with the catalytic serine residue of serine-β-lactamases and interacts with the active site of metallo-β-lactamases, effectively neutralizing a wide range of resistance enzymes.[5]
Caption: QPX7728 inhibits β-lactamases, protecting β-lactam antibiotics.
Experimental Workflow: In Vivo Murine Thigh Infection Model
The following diagram outlines the key steps in the in vivo efficacy studies.
Caption: Workflow for the in vivo murine thigh infection model.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Carbapenemase Inhibitors: Updates on Developments in 2021 | Bou Zerdan | Journal of Clinical Medicine Research [jocmr.org]
- 4. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 5. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrum of Beta-Lactamase Inhibition by the Cyclic Boronate QPX7728, an Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases: Enhancement of Activity of Multiple Antibiotics Against Isogenic Strains Expressing Single Beta-Lactamases - Qpex Biopharma [qpexbio.com]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reproducibility and Comparative Analysis of QPX7728 Inhibition Kinetics
A detailed guide for researchers on the inhibition kinetics of the novel ultra-broad-spectrum β-lactamase inhibitor, QPX7728, in comparison to other clinically relevant inhibitors.
This guide provides a comprehensive overview of the reproducibility and comparative performance of QPX7728, a novel cyclic boronate β-lactamase inhibitor. The data presented is compiled from published studies to assist researchers, scientists, and drug development professionals in evaluating its inhibitory potential against a wide array of serine and metallo-β-lactamases.
Comparative Inhibition Potency (IC50)
QPX7728 demonstrates potent inhibition against a broad spectrum of β-lactamases, including key serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[1][2] Its inhibitory activity is significantly greater than many currently approved β-lactamase inhibitors, particularly against Class D carbapenemases and metallo-β-lactamases.[3][4]
Below is a summary of the 50% inhibitory concentrations (IC50) of QPX7728 compared to other inhibitors against various β-lactamases. The data indicates that QPX7728 consistently exhibits low nanomolar to sub-nanomolar IC50 values against a wide range of enzymes.
| Enzyme | Class | QPX7728 (nM) | Avibactam (nM) | Relebactam (nM) | Vaborbactam (nM) |
| Class A | |||||
| CTX-M-15 | A | 0.94 ± 0.2 | 1.4 ± 0.4 | 34 ± 10 | 110 ± 40 |
| KPC-2 | A | 2.9 ± 0.4 | 22 ± 6 | 82 ± 17 | 110 ± 30 |
| SHV-12 | A | 1 - 3 | - | - | - |
| TEM-43 | A | 1 - 3 | - | - | - |
| Class C | |||||
| P99 | C | 22 ± 8 | - | - | - |
| Class D | |||||
| OXA-23 | D | 1 | >160,000 | >160,000 | >160,000 |
| OXA-48 | D | 1 | 160 | >160,000 | >160,000 |
| Class B | |||||
| NDM-1 | B | 55 ± 25 | >160,000 | >160,000 | >160,000 |
| VIM-1 | B | 14 ± 4 | >160,000 | >160,000 | >160,000 |
| IMP-1 | B | 610 ± 70 | >160,000 | >160,000 | >160,000 |
Data compiled from Tsivkovski et al., 2020.[3][4]
Detailed Inhibition Kinetics
The mechanism of β-lactamase inhibition by QPX7728 varies between the enzyme classes. For serine β-lactamases, QPX7728 acts as a slow tight-binding inhibitor, forming a covalent adduct with the catalytic serine residue.[2] In contrast, its inhibition of metallo-β-lactamases is characterized by a competitive, "fast-on-fast-off" kinetic profile.[3][5]
The following table summarizes the key kinetic parameters for QPX7728 against various β-lactamases.
| Enzyme | k2/K (M-1s-1) | koff (s-1) | Residence Time (min) | Kd (nM) |
| Serine β-Lactamases | ||||
| KPC-2 | 3.6 ± 0.1 x 105 | 9.0 ± 1.4 x 10-5 | 189 ± 31 | 0.25 ± 0.03 |
| CTX-M-15 | - | ~3.5 hours | - | - |
| OXA-23 | 9.9 x 105 | - | 5 - 20 | - |
| OXA-48 | - | - | ~50 | - |
| P99 | 6.3 x 104 | - | - | - |
| Metallo-β-Lactamases (Ki) | ||||
| VIM-1 | - | - | - | 7.5 ± 2.1 |
| NDM-1 | - | - | - | 32 ± 14 |
| IMP-1 | - | - | - | 240 ± 30 |
Data compiled from Tsivkovski et al., 2020 and Lomovskaya et al., 2021.[1][3][4]
Experimental Protocols
The reproducibility of the kinetic data presented relies on standardized experimental methodologies. The following protocols are based on the descriptions provided in the cited literature.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is determined by measuring the enzymatic activity of the target β-lactamase in the presence of varying concentrations of the inhibitor.
Caption: Workflow for IC50 determination.
Kinetic Parameter Determination
For a detailed understanding of the inhibition mechanism, kinetic parameters such as k2/K, koff, and Ki are determined. The experimental setup is similar to the IC50 determination, but with variations in incubation times and data analysis to fit different kinetic models.
Caption: Inhibition mechanisms of QPX7728.
For serine β-lactamases, the progressive inactivation of the enzyme is monitored over time to determine the second-order rate constant (k2/K). The dissociation constant (koff) is measured by observing the return of enzymatic activity after rapid dilution of the enzyme-inhibitor complex. For metallo-β-lactamases, standard Michaelis-Menten kinetics are used in the presence of the inhibitor to determine the inhibition constant (Ki).
Conclusion
The available data on QPX7728 demonstrates its consistent and potent inhibitory activity against a wide range of clinically important β-lactamases. Its dual mechanism of action, with potent covalent inhibition of serine β-lactamases and reversible inhibition of metallo-β-lactamases, makes it a promising candidate for further development. The detailed kinetic studies provide a solid foundation for understanding its spectrum of activity and for designing future in vivo and clinical investigations. The reproducibility of these findings will be crucial for its continued development and potential clinical application.
References
- 1. QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal and Handling of QPX7728 Methoxy Acetoxy Methyl Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like QPX7728 methoxy acetoxy methyl ester are paramount for laboratory safety and environmental responsibility. This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this novel beta-lactamase inhibitor.
Immediate Safety and Disposal Plan
As a boronic acid-based compound, QPX7728 requires careful handling. While a specific Safety Data Sheet (SDS) for QPX7728 methoxy acetoxy methyl ester is not publicly available, general safety protocols for boronic acids should be strictly followed.
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling QPX7728.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Step-by-Step Disposal Procedures
It is critical to note that these are general guidelines for boronic acid compounds. Always consult with your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal company for specific disposal instructions.
-
Small Quantities (Milligram Scale):
-
Neutralization: For minute residual amounts, such as on contaminated labware, neutralization may be an option. Cautiously add a dilute solution of a weak base, such as sodium bicarbonate, to the aqueous solution containing the compound.
-
Aqueous Disposal: Following neutralization and confirmation of a neutral pH, and with approval from your local EHS, the solution may be flushed down the drain with a large excess of water (at least 100-fold dilution).[1][2] However, this is highly dependent on local regulations.
-
-
Large Quantities or Bulk Material:
-
Hazardous Waste: Unused or waste QPX7728, as well as heavily contaminated materials, should be treated as hazardous chemical waste.[1]
-
Packaging: Collect the waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the full chemical name: "QPX7728 methoxy acetoxy methyl ester".
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not attempt to dispose of bulk quantities in regular trash or down the drain.
-
-
Empty Container Disposal:
-
Decontamination: Rinse the empty container multiple times with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The first one to three rinsates must be collected and disposed of as hazardous waste.
-
Final Disposal: After thorough rinsing and drying, deface the original label. The clean container can then be disposed of according to your institution's guidelines for glass or plastic recycling.
-
Mechanism of Action: An Ultra-Broad-Spectrum β-Lactamase Inhibitor
QPX7728 is a novel, ultra-broad-spectrum β-lactamase inhibitor belonging to the cyclic boronate class.[3][4] Its primary mechanism of action is the inhibition of a wide range of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics.
QPX7728 exhibits potent inhibitory activity against both serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B).[3][5] This broad spectrum of activity is a significant advantage over many existing β-lactamase inhibitors. The inhibition mechanism involves the formation of a covalent adduct between the boron atom of QPX7728 and the catalytic serine residue in the active site of serine β-lactamases.[5] For metallo-β-lactamases, it acts as a competitive inhibitor.
The following diagram illustrates the general mechanism of β-lactamase inhibition by QPX7728, leading to the restoration of β-lactam antibiotic activity.
Quantitative Data on Inhibitory Activity
The potency of QPX7728 has been demonstrated through various in vitro studies. The following tables summarize key quantitative data on its inhibitory activity against a range of β-lactamase enzymes.
Table 1: 50% Inhibitory Concentration (IC50) of QPX7728 against Purified β-Lactamases
| β-Lactamase Class | Enzyme | IC50 (nM) |
| Class A | KPC-2 | 2.9 |
| CTX-M-15 | 1-3 | |
| SHV-12 | 1-3 | |
| TEM-43 | 1-3 | |
| Class C | P99 | 22 |
| Class D | OXA-48 | Low nM range |
| OXA-23 | Low nM range | |
| Class B (MBL) | NDM-1 | 55 |
| VIM-1 | 14 | |
| IMP-1 | 610 | |
| Data sourced from biochemical assays.[3][5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Meropenem in Combination with QPX7728 against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
| Compound | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Meropenem alone | 64 | >64 |
| Meropenem + QPX7728 (4 µg/mL) | - | 8 |
| Meropenem + QPX7728 (8 µg/mL) | - | 4 |
| Data from a study on a collection of 275 clinical isolates of CRAB.[5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following outlines a general protocol for determining the in vitro efficacy of QPX7728 in combination with a β-lactam antibiotic.
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of a β-lactamase inhibitor.
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain expressing a specific β-lactamase on appropriate agar plates overnight at 37°C.
-
Prepare a bacterial suspension in sterile saline or Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Antibiotic and Inhibitor Solutions:
-
Prepare stock solutions of the β-lactam antibiotic and QPX7728 in a suitable solvent (e.g., water or DMSO).
-
Perform serial twofold dilutions of the β-lactam antibiotic in MHB in a 96-well microtiter plate.
-
Add a fixed, sub-inhibitory concentration of QPX7728 (e.g., 4 or 8 µg/mL) to each well containing the antibiotic dilutions.[6][7][8]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include appropriate controls: wells with bacteria only (growth control), wells with media only (sterility control), and wells with bacteria and the antibiotic alone.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth.
-
The following diagram provides a workflow for this experimental protocol.
By adhering to these safety, disposal, and experimental guidelines, researchers can work safely with QPX7728 methoxy acetoxy methyl ester while contributing to the development of new therapies to combat antibiotic resistance.
References
- 1. laballey.com [laballey.com]
- 2. chemtalk.com.au [chemtalk.com.au]
- 3. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | QPX7728, An Ultra-Broad-Spectrum B-Lactamase Inhibitor for Intravenous and Oral Therapy: Overview of Biochemical and Microbiological Characteristics [frontiersin.org]
- 6. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination With Multiple Beta-Lactam Antibiotics Against Pseudomonas Aeruginosa - Qpex Biopharma [qpexbio.com]
- 7. In Vitro Activity of the Ultrabroad-Spectrum Beta-Lactamase Inhibitor QPX7728 in Combination with Multiple Beta-Lactam Antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling QPX7728 methoxy acetoxy methy ester
Disclaimer: A specific Safety Data Sheet (SDS) for QPX7728 methoxy acetoxy methyl ester (CAS 2170834-57-6) is not publicly available. The following information is based on general safety protocols for handling research-grade chemical compounds with unknown toxicity, potent enzyme inhibitors, and boronic acid derivatives. This guidance is intended to supplement, not replace, the official SDS which must be obtained from the supplier before handling this substance. Always prioritize the information provided by the manufacturer.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling QPX7728 methoxy acetoxy methyl ester. It includes operational procedures and disposal plans to ensure laboratory safety and build trust by providing value beyond the product itself.
Hazard Assessment and Key Data
Given the lack of a specific SDS, QPX7728 methoxy acetoxy methyl ester should be treated as a hazardous substance of unknown toxicity. As a boronic acid β-lactamase inhibitor, it is a potent, biologically active molecule. All handling procedures must reflect this high level of potential hazard.
Table 1: Summary of Known and Inferred Data for QPX7728 Methoxy Acetoxy Methyl Ester
| Property | Value/Information | Source/Inference |
| Chemical Name | QPX7728 methoxy acetoxy methyl ester | Supplier Information |
| CAS Number | 2170834-57-6 | Supplier Information |
| Physical Form | Solid | Supplier Information |
| Known Activity | Boronic acid β-lactamase inhibitor | Supplier Information |
| Toxicity | Unknown. Treat as highly toxic. | General Precaution |
| Health Hazards | Unknown. May cause skin, eye, and respiratory irritation. Potential for systemic effects. | Inferred from general chemical safety principles. |
| Flammability | Unknown. Handle away from ignition sources. | General Precaution |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes (inhalation, dermal, ocular).
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Prevents skin contact. Double-gloving provides additional protection in case of a breach in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses. | Protects against splashes and airborne particles. |
| Body Protection | A lab coat (preferably disposable or designated for this work) with tight cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the solid powder outside of a containment system. | Minimizes the risk of inhaling airborne particles. |
Operational Plan: Handling and Storage
All operations should be conducted in a designated area to minimize the risk of cross-contamination.
Experimental Protocol: Weighing and Preparing Solutions
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood, balance enclosure) is clean and decontaminated.
-
Gather all necessary equipment: spatulas, weigh boats, vials, solvents, and waste containers.
-
Don all required PPE as specified in Table 2.
-
-
Handling the Solid:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Use dedicated spatulas and equipment.
-
Carefully weigh the desired amount of the compound. Avoid creating dust.
-
-
Dissolution:
-
Add the solvent to the solid in a closed container (e.g., a vial with a screw cap).
-
If necessary, use sonication or gentle vortexing to aid dissolution. Keep the container capped during these procedures.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory detergent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Storage Protocol:
-
Store QPX7728 in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The storage location should be clearly labeled as containing a potent compound of unknown toxicity.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure safety.
Protocol for Waste Disposal:
-
Segregation:
-
All solid waste (e.g., contaminated gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste (e.g., unused solutions, solvent rinses) should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name ("QPX7728 methoxy acetoxy methyl ester"), and any known hazard class (e.g., "Toxic").
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Emergency Plan
Immediate and appropriate action is crucial in the event of an emergency.
Table 3: Emergency Procedures
| Incident | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. | Seek immediate medical attention. Provide medical personnel with any available information on the chemical. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. | Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. | Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are unsure how to handle it, contact your institution's EHS department. For small spills, if trained, use an appropriate absorbent material, and collect the waste in a sealed, labeled container. | Decontaminate the spill area thoroughly. Report the incident to your supervisor and EHS department. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
